Product packaging for ETHYLPropiolate(Cat. No.:)

ETHYLPropiolate

Cat. No.: B8688683
M. Wt: 97.09 g/mol
InChI Key: MINRDQDGBLQBGD-UHFFFAOYSA-M
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Description

Significance of Ethyl Propiolate as an Activated Alkyne Substrate

Ethyl propiolate (HC₂CO₂C₂H₅) is characterized as an activated or electron-deficient alkyne. wikipedia.orgacs.org This activation arises from the electron-withdrawing nature of the adjacent ester group, which polarizes the carbon-carbon triple bond. This polarization renders the alkyne susceptible to attack by a wide array of nucleophiles, making it an exceptional electrophile in numerous reactions. wikipedia.orgmdpi.com The combination of a reactive triple bond and an ester functionality within a compact three-carbon framework makes ethyl propiolate a powerful tool for introducing functionality and building molecular complexity. nih.gov Its utility is further enhanced by its general stability and accessibility. acs.org

Overview of Key Research Domains in Ethyl Propiolate Chemistry

The chemistry of ethyl propiolate is vast and continues to be an active area of research. Key domains where this compound has made significant contributions include:

Cycloaddition Reactions: It readily participates as a dienophile or dipolarophile in reactions like [3+2] and [4+2] cycloadditions to form five- and six-membered rings. chemicalbook.comresearchgate.net

Conjugate Additions: Its electrophilic nature makes it an excellent Michael acceptor for a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.govrichmond.edu

Multicomponent Reactions (MCRs): Ethyl propiolate is a frequent component in MCRs, where its reactivity is harnessed to construct complex molecules in a single, efficient step. beilstein-journals.orgresearchgate.net

Heterocycle Synthesis: It is a cornerstone in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyridines, and quinolones. chemicalbook.comottokemi.com

Natural Product Synthesis: The versatility of ethyl propiolate has been leveraged in the total synthesis of natural products and other complex molecular targets. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5O2- B8688683 ETHYLPropiolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5O2-

Molecular Weight

97.09 g/mol

IUPAC Name

pent-2-ynoate

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7)/p-1

InChI Key

MINRDQDGBLQBGD-UHFFFAOYSA-M

Canonical SMILES

CCC#CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Preparations of Ethyl Propiolate

Established Synthetic Pathways for Ethyl Propiolate Production

The conventional and most widely employed methods for producing ethyl propiolate involve the direct formation of the ester linkage, primarily through esterification of the parent carboxylic acid or via transesterification.

Esterification Processes and Catalytic Systems

The most common route to ethyl propiolate is the Fischer-Speier esterification, a direct, acid-catalyzed reaction between propiolic acid and ethanol (B145695). chemicalbook.comathabascau.ca This is a reversible equilibrium reaction where a molecule of water is eliminated. youtube.commasterorganicchemistry.com To favor the formation of the ethyl propiolate product, the equilibrium is typically shifted to the right by using a large excess of one of the reactants, usually ethanol, or by removing water as it is formed. masterorganicchemistry.com

The reaction is initiated by the protonation of the carbonyl oxygen of propiolic acid by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the ethanol molecule. A subsequent series of proton transfer and elimination steps results in the formation of the ester and water. masterorganicchemistry.com

A variety of catalytic systems can be employed to facilitate this transformation. While traditional mineral acids are effective, research into solid acid catalysts is ongoing to develop more environmentally benign and reusable options.

Catalytic Systems for Esterification:

Catalyst TypeSpecific CatalystKey Features & FindingsCitation
Homogeneous Acid Sulfuric Acid (H₂SO₄)A traditional and effective catalyst for Fischer esterification. chemicalbook.comyoutube.comgoogle.com It is highly corrosive and can present environmental challenges for disposal. google.com chemicalbook.comyoutube.comgoogle.com
Homogeneous Acid p-Toluenesulfonic acid (p-TsOH)An alternative strong acid catalyst to sulfuric acid. chemicalbook.com chemicalbook.com
Homogeneous Acid Boron trifluoride diethyl etherate (BF₃·OEt₂)Mentioned as a catalyst in prior art, but can be costly. google.com google.com
Heterogeneous (Solid Acid) Ion-Exchange Resins (e.g., Dowex, Amberlyst)Widely studied for the esterification of similar acids like propionic acid. researchgate.nettechnoarete.orgripublication.com These catalysts, such as Amberlyst-15, are effective and can be easily separated from the reaction mixture, allowing for reuse. ripublication.com Their use offers a greener alternative to homogeneous catalysts. researchgate.nettechnoarete.orgripublication.com
Heterogeneous (Solid Acid) Sulfonated Rice Husk CharA carbon-based solid acid catalyst prepared from waste material, showing good catalytic performance in the esterification of propionic acid with ethanol. researchgate.net researchgate.net

Studies on the esterification of propanoic acid with various alcohols have shown that the reaction rate and yield are influenced by the acid-to-alcohol molar ratio and temperature. Increasing the molar ratio of alcohol to acid and increasing the reaction temperature generally lead to higher conversion rates and yields. ceon.rs For instance, in the sulfuric acid-catalyzed esterification of propanoic acid with 1-propanol, a maximum yield of 96.9% was achieved at 65°C with a 1:10 acid-to-alcohol molar ratio. ceon.rs

Transesterification Approaches

Transesterification is an alternative, though less commonly used, pathway to ethyl propiolate. chemicalbook.com This process involves the reaction of an existing ester with an alcohol to exchange the alkoxy group. For the synthesis of ethyl propiolate, this could theoretically be achieved by reacting methyl propiolate or another alkyl propiolate with ethanol in the presence of a catalyst. Another mentioned, but less frequent, route is the reaction between ethyl alcohol and propyl acetate (B1210297). chemicalbook.com

Biocatalysis presents a modern approach to transesterification. Lipases, such as those from Candida antarctica (CALB) and Candida cylindracea, are enzymes that can catalyze esterification and transesterification reactions under mild conditions. nih.govmdpi.comresearchgate.net While much of the research focuses on the synthesis of other esters or using ethyl propiolate as a substrate for aminolysis, the principles are applicable. researchgate.net For example, lipases have been successfully used for the transesterification of various oils with ethanol to produce ethyl esters. The use of immobilized enzymes, like Novozym® 435 (immobilized CALB), is particularly advantageous as it simplifies catalyst recovery and reuse. mdpi.com The reaction rate in lipase-catalyzed systems can be sensitive to the nature of the substrates and the water activity in the reaction medium. nih.govresearchgate.net

Innovative One-Step Synthesis Strategies for Ethyl Propiolate

To overcome some of the limitations of traditional methods, which may involve the prior synthesis and isolation of propiolic acid, innovative one-step procedures have been developed.

Utilization of Propargyl Alcohol Precursors

A notable innovative strategy involves the direct, one-step synthesis of ethyl propiolate from propargyl alcohol, bypassing the need for propiolic acid. A patented method describes a process where propargyl alcohol and ethanol are used as the primary raw materials. google.com

This synthesis is carried out in a single step under the action of calcium hypochlorite (B82951) and acetic acid, with dichloromethane (B109758) serving as the solvent. google.com The proposed mechanism suggests that calcium hypochlorite reacts with acetic acid to generate hypochlorous acid, which possesses oxidizing properties. The hypochlorous acid then preferentially oxidizes the propargyl alcohol to propynal, which is subsequently converted in situ to ethyl propiolate. google.com

This method offers several advantages, including the use of readily available raw materials, mild reaction conditions, and the ability to perform the reaction at room temperature, which makes it an environmentally safer alternative to methods requiring harsh reagents. google.com

Reaction Parameters for One-Step Synthesis from Propargyl Alcohol:

ParameterCondition / Molar RatioCitation
Precursors Propargyl alcohol, Ethanol google.com
Reagents Calcium hypochlorite (Losantin), Acetic acid google.com
Solvent Dichloromethane google.com
Temperature 0 to 40 °C (can be performed at room temperature) google.com
Molar Ratios Propargyl alcohol : Ethanol : Calcium hypochlorite = 1 : (2-4) : (3-5) google.com
Molar Ratios Acetic acid : Calcium hypochlorite = (2-2.5) : 1 google.com
Dehydrating Agent Molecular sieve or anhydrous magnesium sulfate (B86663) (optional) google.com

The reaction progress can be monitored using gas chromatography until the complete consumption of the propargyl alcohol starting material is observed. google.com

Conformational Analysis and Spectroscopic Characterization of Ethyl Propiolate

Theoretical Conformational Analysis of Ethyl Propiolate

Quantum Chemical Predictions of Conformational Isomers

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), have been instrumental in predicting the stable conformers of ethyl propiolate. uc.ptnih.govuc.pt These calculations reveal the existence of four distinct conformational isomers, differentiated by the orientation of the carboxylic moiety and the ethyl ester group. uc.ptnih.govuc.pt

The four predicted conformers are categorized into two low-energy cis forms and two higher-energy trans forms. uc.ptnih.gov The cis and trans nomenclature refers to the dihedral angle of the O=C–O–C bond, which is approximately 0° for the cis conformers and 180° for the trans conformers. uc.ptnih.gov Within each of these pairs, the conformation of the ethyl group further distinguishes the isomers as either anti (C–O–C–C dihedral angle of ~180°) or gauche (C–O–C–C dihedral angle of approximately ±87° to ±93°). uc.ptnih.gov

The two low-energy cis conformers, denoted as I (cis-anti) and II (cis-gauche), are predicted to have a very small energy difference, on the order of less than 2.5 kJ mol⁻¹. uc.ptnih.gov In contrast, the two trans conformers, III (trans-anti) and IV (trans-gauche), are calculated to be significantly higher in energy, by about 17.5 kJ mol⁻¹, than the most stable cis-anti conformer (I). uc.ptnih.gov Consequently, the trans conformers are not expected to be experimentally observable under normal conditions. uc.ptnih.gov

Table 1: Predicted Conformers of Ethyl Propiolate and their Relative Energies

Conformer Carboxylic Moiety (O=C–O–C) Ethyl Group (C–O–C–C) Relative Energy (kJ mol⁻¹)
I cis (~0°) anti (~180°) 0.0
II cis (~0°) gauche (~±87°) < 2.5
III trans (~180°) anti (~180°) ~17.5
IV trans (~180°) gauche (~±93°) > 17.5

Data sourced from quantum chemical calculations. uc.ptnih.gov

Energy Landscape Investigations of Dihedral Rotations

The conformational flexibility of ethyl propiolate is primarily governed by the internal rotations around its two C-O single bonds. uc.pt To understand the energy changes associated with these rotations, a potential energy surface (PES) contour map can be generated by systematically varying the O=C-O-C and C-O-C-C dihedral angles. uc.pt

Such an analysis, performed at the DFT(B3LYP)/6-311++G(d,p) level of theory, confirms the presence of four non-symmetry-equivalent minima on the PES, corresponding to the four conformers described above. uc.pt The calculations involve incrementing the two key dihedral angles in small steps, typically 5°, while optimizing all other internal coordinates at each point. uc.pt This detailed mapping allows for the identification not only of the stable conformers (the minima on the PES) but also the transition states that connect them, providing insight into the energy barriers for conformational isomerization. uc.pt

Experimental Spectroscopic Elucidation of Ethyl Propiolate

Infrared Spectroscopy in Cryogenic Matrix Isolation

Experimental verification of the theoretically predicted conformers has been achieved through infrared (IR) spectroscopy in cryogenic matrix isolation. uc.ptnih.gov In this technique, ethyl propiolate is suspended in an inert gas matrix, such as argon or nitrogen, at a very low temperature (around 15 K). uc.ptnih.gov The cryogenic conditions and the isolation of individual molecules within the matrix lead to a significant sharpening of the spectral bands, enabling the resolution of vibrational signatures from different conformers. uc.pt

The IR spectra of matrix-isolated ethyl propiolate clearly show the presence of the two low-energy cis conformers (I and II). uc.ptnih.gov Distinctive absorption bands for each conformer have been identified and assigned. uc.ptnih.gov The relative populations of the two conformers can be estimated from the intensities of their respective IR bands, with the cis-anti conformer (I) being the more abundant species in both argon and nitrogen matrices. uc.pt The higher-energy trans conformers were not detected in these experiments, which is consistent with the theoretical predictions of their low stability. uc.ptnih.gov

Normal Coordinate Analysis for Vibrational Assignment

To definitively assign the observed IR bands to specific vibrational modes of each conformer, a normal coordinate analysis (NCA) is performed. uc.ptnih.gov This computational method utilizes the geometries and harmonic force constants obtained from the quantum chemical calculations (e.g., DFT) to predict the vibrational frequencies and their corresponding atomic motions. uc.ptnih.gov

The results of the NCA provide a theoretical vibrational spectrum for each conformer, which can then be compared with the experimental IR spectrum. uc.pt The excellent agreement between the calculated and experimental frequencies allows for a detailed and reliable assignment of the observed bands. uc.ptnih.gov This includes characteristic vibrations such as C-H stretches, C≡C triple bond stretches, C=O carbonyl stretches, and various bending and torsional modes of the molecule. uc.pt The NCA is crucial for distinguishing the subtle differences in the vibrational spectra of the coexisting conformers. uc.pt

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the cis Conformers of Ethyl Propiolate in an Argon Matrix

Vibrational Mode Conformer I (cis-anti) Experimental Conformer I (cis-anti) Calculated Conformer II (cis-gauche) Experimental Conformer II (cis-gauche) Calculated
ν(C≡C) 2115.8 2116.1 2118.2 2118.5
ν(C=O) 1730.9 1730.5 1734.1 1733.8
ν(C-O) 1250.3 1250.0 1245.8 1245.5
ν(O-C) 1021.5 1021.2 1024.7 1024.4

Frequencies are given in wavenumbers (cm⁻¹). Calculated values are from DFT(B3LYP)/6-311++G(d,p) computations. Experimental data is from matrix isolation IR spectroscopy in Argon at 15 K. uc.pt

Advanced Reactivity and Mechanistic Studies of Ethyl Propiolate

Nucleophilic Addition and Conjugate Reaction Pathways of Ethyl Propiolate

Ethyl propiolate, an α,β-unsaturated carbonyl compound, is a potent electrophile in conjugate addition reactions. richmond.edu Its reactivity stems from the electrophilic character of the sp-hybridized β-carbon, which is more sterically accessible than in its enoate counterparts. richmond.edu Nucleophilic attack predominantly occurs at the β-carbon in a 1,4-addition manner, although 1,2-addition at the carbonyl carbon is also possible. acs.org These reactions are fundamental in organic synthesis for creating complex, functionalized molecules. richmond.edurichmond.edu

Thioconjugate Addition Reactions

The addition of thiols to ethyl propiolate is a well-studied reaction that can be controlled to favor specific geometric isomers. richmond.edu This reaction typically proceeds under basic conditions, where a base catalyzes the addition of the nucleophilic thiol to the β-carbon of the ethyl propiolate. richmond.edu The resulting thioenoates are valuable intermediates in organic synthesis. richmond.edurichmond.edu For instance, they can be oxidized to sulfones, which are highly activated dienophiles for Diels-Alder reactions. richmond.edurichmond.eduresearchgate.net

The stereochemical outcome of the thioconjugate addition to ethyl propiolate is highly dependent on the reaction conditions. richmond.edu The formation of the Z-enoate isomer is favored under kinetic control, typically achieved by using low temperatures (-78 °C) and carefully selecting the base and solvent. richmond.edurichmond.edu Conversely, the more thermodynamically stable E-enoate is formed at higher temperatures. richmond.edu

Research has shown that for aromatic thiols, trialkylamine bases like i-Pr₂NEt in dichloromethane (B109758) (CH₂Cl₂) at low temperatures provide high selectivity for the Z-isomer. richmond.edu For aliphatic thiols, which are less reactive, a stronger base such as potassium tert-butoxide (KOt-Bu) is effective in promoting the formation of the Z-enoate. richmond.edurichmond.edu The choice of solvent also plays a critical role; polar solvents like methanol, acetonitrile, and dimethylformamide have been shown to enhance reaction rates and yields for the uncatalyzed addition of thiophenol to ethyl propiolate. acs.org

Table 1: Optimization of Thiol Conjugate Addition to Ethyl Propiolate

Thiol Base Solvent Temperature (°C) Z:E Ratio Reference
p-Toluethiol i-Pr₂NEt CH₂Cl₂ -78 >20:1 richmond.edu
p-Toluethiol Et₃N CH₂Cl₂ -78 19:1 richmond.edu
p-Toluethiol DBU CH₂Cl₂ -78 >20:1 richmond.edu
p-Toluethiol i-Pr₂NEt Toluene -78 3.3:1 richmond.edu
p-Toluethiol i-Pr₂NEt THF -78 2.5:1 richmond.edu
Cyclohexanethiol KOt-Bu THF -78 >20:1 richmond.edu
Dodecanethiol KOt-Bu THF -78 >20:1 richmond.edu

Data sourced from 1H NMR spectroscopy of unpurified reaction mixtures. richmond.edu

The mechanism for the base-catalyzed conjugate addition of thiols to ethyl propiolate is proposed to proceed through an allenolate intermediate. richmond.eduacs.org The reaction is initiated by the deprotonation of the thiol by a base, generating a thiolate anion. acs.org This thiolate then attacks the β-carbon of the ethyl propiolate in a conjugate addition, forming the key allenolate intermediate. richmond.eduacs.org

This intermediate is a pivotal point for stereoselectivity. Under kinetic control, protonation of the allenolate by the conjugate acid of the base occurs preferentially on the face opposite to the bulky thioether group, leading to the Z-thioenoate. richmond.edu If the reaction is allowed to warm, equilibration to the more thermodynamically stable E-isomer can occur. richmond.edu Evidence for a zwitterionic quaternary ammonium (B1175870) allenolate intermediate has also been reported in related reactions, which can be captured through intramolecular addition or proton transfer. researchgate.net

Kinetics and Stereoselective Formation of Z-Enoates

Amine and Alcohol Conjugate Additions

Ethyl propiolate also undergoes conjugate addition with amine and alcohol nucleophiles, although these reactions can present different challenges and outcomes compared to thiol additions.

The addition of alcohols to ethyl propiolate can be catalyzed by both trialkylamines and trialkylphosphines. csic.es Trialkylamine catalysis typically yields the expected β-alkoxyacrylate derivative through a 1,4-addition mechanism. csic.es The reaction of alcohols like ethanol (B145695) and phenol (B47542) with ethyl propiolate can proceed to full conversion, showing a high preference for the E-isomer. richmond.edu However, reactions with diols such as ethylene (B1197577) glycol can lead to mixtures of products from double addition or intramolecular transesterification. richmond.edu

Table 2: Conjugate Addition of Alcohols to Ethyl Propiolate

Alcohol Conversion (%) E:Z Ratio Notes
Ethanol 100 >20:1 N/A
Phenol 100 13:1 N/A
Allyl Alcohol 100 N/D N/A
Ethylene Glycol 100 N/D Possible double addition, transesterification
1,3-Propanediol 100 N/D Possible double addition, transesterification
1,4-Butanediol 100 N/D Possible double addition, transesterification

N/D: Not Determined. Data from preliminary studies. richmond.edu

Amine additions to ethyl propiolate are also of significant interest. richmond.edu When primary amines are used as nucleophiles with certain substrates, a cascade conjugate addition/lactonization process can occur. acs.org The development of hydroamination reactions, adding an N-H bond across a carbon-carbon multiple bond, is a major area of research for synthesizing aliphatic amines. acs.org

Kinetic and Mechanistic Investigations of Aniline Addition to Ethyl Propiolate

The addition of anilines to ethyl propiolate has been the subject of specific kinetic and mechanistic studies to elucidate the reaction pathway. uc.pt This reaction provides a route to β-enaminones, which are important synthetic intermediates.

Activation Parameters and Arrhenius Analysis

The study of reaction kinetics provides crucial insights into the mechanistic pathways of chemical transformations. Activation parameters, such as activation energy (Ea), are determined experimentally by studying the dependence of reaction rates on temperature, a relationship described by the Arrhenius equation. This analysis is fundamental to understanding the energy barriers that must be overcome for a reaction to proceed.

In the context of ethyl propiolate, computational methods like Density Functional Theory (DFT) have been employed to calculate kinetic parameters for its reactions. For instance, in the Diels-Alder cycloaddition of ethyl propiolate with a cage-annulated diene (hexacyclo[7.5.2.0¹,⁶.0⁶,¹³.0⁸,¹².0¹⁰,¹⁴]hexadeca-2,4-diene-7,16-dione), the activation energies (ΔE), activation enthalpies (ΔH), and activation Gibbs free energies (ΔG*) were calculated to determine the most probable reaction pathway. scispace.com The study revealed that the cycloaddition proceeds under kinetic control, with the syn-cycloaddition pathways having significantly lower activation energies than the anti-cycloaddition pathways. scispace.com

A summary of the calculated kinetic parameters for the four possible pathways of this Diels-Alder reaction is presented below. The data, calculated at the B3LYP/6-31+G(d,p) level, clearly indicates that the syn attack is kinetically favored. scispace.com

Transition StatePathwayΔE* (kcal/mol)ΔH* (kcal/mol)ΔG* (kcal/mol)
TS1 anti-proximal33.51531.95748.604
TS2 anti-distal33.60632.09148.810
TS3 syn-proximal27.60126.25143.149
TS4 syn-distal27.01225.68442.492

This table is generated based on data from a DFT study on the Diels-Alder reaction of ethyl propiolate. scispace.com

Density Functional Theory (DFT) Based Mechanistic Proposals

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving ethyl propiolate. These computational studies provide detailed information about the geometries of reactants, transition states, and products, as well as the potential energy surface of the reaction, allowing for the prediction of selectivity and the validation of proposed mechanistic pathways. scispace.comresearchgate.net

Several studies have utilized DFT to understand the reactivity of ethyl propiolate:

Diels-Alder Reactions: In the reaction with cage-annulated dienes, DFT calculations at the B3LYP/6-31+G(d,p) level were used to investigate the potential energy surface and explain the observed π-facial and regioselectivity. scispace.com The calculations showed that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of ethyl propiolate, classifying it as a normal electron-demand Diels-Alder reaction. scispace.com

1,3-Dipolar Cycloadditions: DFT has been used to study the mechanism of the cycloaddition between 1-(propergyl)pyridinium-3-olate and ethyl propiolate. nih.gov These calculations helped to explain the regioselectivity by analyzing the transition state structures, confirming that ethyl propiolate acts as the electrophile in the reaction. nih.gov

[3+2] Cycloadditions with Azides: The mechanism of the reaction between aryl azides and ethyl propiolate was evaluated using Molecular Electron Density Theory, a concept derived from DFT. mdpi.com This study concluded that the reaction proceeds through a polar, single-step mechanism rather than via a zwitterionic intermediate, with ethyl propiolate acting as a moderate electrophile. mdpi.com

Reaction TypeReactant with Ethyl PropiolateDFT MethodKey Mechanistic Insight
Diels-AlderCage-annulated dieneB3LYP/6-31+G(d,p)Reaction proceeds under kinetic control via syn-cycloaddition. scispace.com
1,3-Dipolar Cycloaddition1-(Propergyl)pyridinium-3-olateB3LYP/6-31G(d,p)Ethyl propiolate is the electrophile; regioselectivity explained by transition state analysis. nih.gov
[3+2] CycloadditionAryl AzidesωB97XD/6-311G(d,p)Reaction is a polar, one-step mechanism, not involving a zwitterionic intermediate. mdpi.com

This table summarizes findings from various DFT-based mechanistic studies on ethyl propiolate.

Reactivity with Difluoroaminal Systems: [2+2] Cycloaddition and Electrocyclic Ring Opening

The specific reactivity of ethyl propiolate with difluoroaminal systems, particularly concerning [2+2] cycloaddition and subsequent electrocyclic ring-opening reactions, is not extensively documented in the surveyed chemical literature. While studies exist on the reactivity of ethyl propiolate with other fluorinated compounds, such as the conjugate addition of diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate, and the reactions of gem-difluoroalkenes, a direct precedent for its reaction with a difluoroaminal leading to a [2+2] cycloadduct and ring-opening could not be found in the reviewed sources. acs.orgresearchgate.net

Cycloaddition Reactions Involving Ethyl Propiolate

Ethyl propiolate is a prominent dipolarophile in cycloaddition reactions due to its electron-deficient alkyne moiety, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds. chemicalbook.com

1,3-Dipolar Cycloaddition Reactions in Heterocycle Synthesis

1,3-Dipolar cycloadditions are powerful, atom-economical reactions for constructing five-membered heterocycles. Ethyl propiolate frequently serves as the 2π-component in these transformations, reacting with various 1,3-dipoles. chemicalbook.com

Pyrazole (B372694) Formation with Nitrile Imines and Diazo Compounds

Ethyl propiolate is a key reactant in the synthesis of pyrazoles through [3+2] cycloaddition reactions with nitrile imines and diazo compounds. chemicalbook.com These reactions provide a direct and efficient route to highly functionalized pyrazole rings, which are significant scaffolds in medicinal and agricultural chemistry. chemicalbook.com

With Nitrile Imines: Nitrile imines, often generated in situ from precursors like hydrazonoyl halides or tetrazoles, readily react with ethyl propiolate. researchgate.net For instance, the thermolysis of 2,5-diphenyl tetrazole in the presence of ethyl phenyl propiolate was an early example of this reaction type leading to a carbethoxypyrazole. researchgate.net

With Diazo Compounds: The reaction of diazo compounds with the activated alkyne of ethyl propiolate is a well-established method for pyrazole synthesis. chemicalbook.com For example, 2-diazo-2-(trimethylsilyl)ethanols undergo a [3+2] cycloaddition with ethyl propiolate to yield di- and trisubstituted pyrazoles. scribd.com The reaction is often regiospecific, and the phosphoryl group in diazophosphonates, which act as stable surrogates for diazoalkanes, can stabilize the diazo 1,3-dipole and facilitate the reaction. organic-chemistry.org

Regioselective Cycloadditions with Pyridinium (B92312) Ylides and Mechanistic Pathways

The 1,3-dipolar cycloaddition reaction between cycloimmonium ylides, such as those derived from pyridinium salts, and non-symmetrical alkynes like ethyl propiolate is a highly regioselective process for synthesizing fused heterocyclic systems like indolizines. nih.govacs.org The reaction typically proceeds by generating the pyridinium ylide in situ with a base, which then acts as the 1,3-dipole. acs.org

The cycloaddition is generally completely regioselective, with the ester group of ethyl propiolate consistently being found at a specific position in the resulting heterocyclic product. acs.org For example, in the reaction with N-phenacylpyridinium bromides, only the regioisomer with the ester group in the 1-position of the indolizine (B1195054) ring was formed. acs.org

Mechanistic studies, often supported by DFT calculations, show that these reactions are typically concerted and controlled by the frontier molecular orbitals (FMO) of the reactants. nih.gov In the reaction between 1-(propergyl)pyridinium-3-olate and ethyl propiolate, DFT calculations confirmed that the pyridinium ylide acts as the nucleophile and ethyl propiolate as the electrophile. nih.gov The regioselectivity is explained by analyzing the transition state energies, which favor one orientation of addition over the other. nih.gov The influence of electron-withdrawing groups on either the ylide or the dipolarophile enhances the reaction rate and yield, underscoring the polar nature of the cycloaddition.

Pyridinium Salt Substituent (R1)BaseYield of Indolizine (%)
HK₂CO₃59
CONH-nPrK₂CO₃34
CONH-BnK₂CO₃30
CF₃K₂CO₃30
COCH₃K₂CO₃77
CNK₂CO₃81

This table, adapted from experimental findings, shows the influence of the substituent on the pyridinium ring on the yield of the cycloaddition reaction with ethyl propiolate in methanol. [Source: Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction, MDPI]

Diels-Alder Cycloadditions with Ethyl Propiolate as a Dienophile

The Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings, frequently employs electron-deficient dienophiles. While ethyl propiolate fits this description, its direct use presents unique challenges.

Achieving stereocontrol in Diels-Alder reactions using alkyne dienophiles like ethyl propiolate is inherently challenging. richmond.edu The linear geometry of the alkyne means that the initial cycloaddition leads to a cyclohexadiene ring, but without the stereochemical information that would be present in an analogous reaction with a (Z)- or (E)-alkene dienophile. richmond.edu

To overcome this limitation, a common strategy involves the stereoselective conversion of the alkyne into a geometrically defined alkene prior to the cycloaddition. richmond.edu This transforms the challenge of controlling the Diels-Alder stereochemistry into a problem of controlling the stereochemistry of an initial conjugate addition reaction. For instance, the conjugate addition of thiols to ethyl propiolate can be directed to selectively produce the (Z)-thioenoate. richmond.edu This Z-isomer can then undergo a subsequent Diels-Alder reaction, transferring its stereochemistry to the final bicyclic product. richmond.edu However, the resulting thioenoate is often not electron-deficient enough to be a reactive dienophile. richmond.edu This necessitates an additional activation step, typically oxidation of the sulfide (B99878) to a more electron-withdrawing sulfoxide (B87167) or sulfone. richmond.eduacs.org

Thioconjugate Addition : A thiol is added to ethyl propiolate. The choice of base is critical for selectivity; trialkylamines favor the (Z)-enoate with aromatic thiols, while potassium tert-butoxide is used for aliphatic thiols. richmond.edu

Oxidation : The intermediate thioether is oxidized in situ to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This step significantly enhances the electron-withdrawing nature of the dienophile. richmond.eduacs.org

Diels-Alder Cycloaddition : A diene, such as cyclopentadiene, is added to the reaction mixture, often with a Lewis acid catalyst like a lithium salt, to facilitate the cycloaddition and yield a complex bicyclic product. richmond.eduacs.org

This one-pot strategy has been shown to be effective for a range of aromatic and aliphatic thiols, transforming simple starting materials into stereochemically complex structures in a single flask. richmond.edu

Table 1: One-Pot Thiol-Diels-Alder Reaction with Ethyl Propiolate and Cyclopentadiene richmond.edu

Nucleophile (Thiol)BaseProduct Yield
ThiophenolTriethylamine (B128534)56%
4-MethoxythiophenolTriethylamine61%
Benzyl (B1604629) mercaptanTriethylamine25%
CyclohexanethiolKOt-Bu35%
1-OctanethiolKOt-Bu43%
1-DodecanethiolKOt-Bu35%
Stereocontrol in Diels-Alder Product Formation

DABCO-Induced [2+2+2]-Cycloaddition Cascade Reactions

The tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) has been found to catalyze a formal [2+2+2]-cycloaddition cascade reaction between ethyl propiolate and various aryl aldehydes. researchgate.netthieme-connect.com This reaction provides a direct route to synthetically useful 4-aryl-4H-pyran derivatives. thieme-connect.com

The proposed mechanism initiates with the nucleophilic attack of DABCO on ethyl propiolate, forming a zwitterionic 1,3-dipole intermediate. thieme-connect.com This dipole then attacks the carbonyl carbon of an aryl aldehyde. A subsequent intramolecular ring-closing reaction and reaction with a second molecule of the DABCO-propiolate dipole ultimately lead to the formation of the 4H-pyran ring and regeneration of the DABCO catalyst. thieme-connect.com The reaction conditions, such as solvent and temperature, have been optimized, with 1,4-dioxane (B91453) at 90°C proving effective. thieme-connect.com

The scope of the reaction is influenced by the electronic properties of the aryl aldehyde. Aldehydes bearing electron-withdrawing groups at the para or meta positions generally provide good yields of the corresponding 4-aryl-4H-pyrans. thieme-connect.com In contrast, aldehydes with electron-donating substituents tend to be less effective substrates for this transformation. thieme-connect.com

Table 2: DABCO-Induced Cycloaddition of Ethyl Propiolate and Aryl Aldehydes thieme-connect.com

AldehydeProduct Yield
Benzaldehyde (B42025)40%
4-Chlorobenzaldehyde55%
4-Bromobenzaldehyde60%
4-Fluorobenzaldehyde30%
4-Nitrobenzaldehyde72%
3-Nitrobenzaldehyde78%
4-Cyanobenzaldehyde65%

Catalytic Transformations of Ethyl Propiolate

Transition metal catalysis unlocks a vast range of transformations for alkynes, and ethyl propiolate is a common substrate for these powerful methods.

The direct addition of an aromatic C-H bond across the alkyne of ethyl propiolate, known as hydroarylation, is a highly atom-economical method for forming substituted alkenes. This reaction is effectively catalyzed by various late transition metals, including palladium, platinum, and gold. uninsubria.itresearchgate.netresearchgate.net

The reaction typically involves the activation of the alkyne by an electrophilic metal center, making it susceptible to nucleophilic attack by the arene. acs.org The process generally results in trans-hydroarylation, where the aryl group and the hydrogen atom add to opposite sides of the original triple bond. mdpi.com For instance, platinum-catalyzed hydroarylation of ethyl propiolate with arenes in the presence of trifluoroacetic acid (TFA) can effectively produce ethyl (2Z)-cinnamate derivatives. researchgate.net Similarly, gold(I) catalysts, often activated by a silver salt co-catalyst, are highly active for the hydroarylation of ethyl propiolate with electron-rich arenes. researchgate.netbeilstein-journals.org

While simple hydroarylation adds one aryl group, more complex reactions can lead to the formation of arylbutadienes through the incorporation of a second alkyne unit. The control of regio- and stereoselectivity in these transformations is a significant synthetic challenge.

Specific palladium catalyst systems have been developed to achieve the controlled synthesis of arylbutadienes from ethyl propiolate. Research has shown that reacting an arene, such as mesitylene (B46885), with ethyl propiolate in the presence of a palladium catalyst bearing a bidentate phosphine (B1218219) ligand, like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can selectively yield a substituted 1-aryl-1,3-butadiene derivative. researchgate.net In a specific example, the reaction catalyzed by [Pd(dppe)(OAc)₂] in trifluoroacetic acid afforded diethyl (2E,4Z)-4-[(2,4,6-trimethylphenyl)methylene]-2-pentenedioate, a highly functionalized arylbutadiene, demonstrating remarkable control over both regiochemistry and stereochemistry. researchgate.net The choice of the bidentate phosphine ligand was found to be crucial for directing the reaction towards this specific outcome, avoiding the formation of simple hydroarylation products. researchgate.net

Table 3: Palladium-Catalyzed Arylbutadiene Formation researchgate.net

AreneCatalystAdditiveProduct
Mesitylene[Pd(dppe)(OAc)₂]TFADiethyl (2E,4Z)-4-[(2,4,6-trimethylphenyl)methylene]-2-pentenedioate

Transition Metal-Catalyzed Hydroarylation Reactions

Palladium and Platinum Complex Catalysis

Palladium and platinum complexes have emerged as powerful catalysts for activating the C-H bonds of arenes and facilitating their addition across the triple bond of ethyl propiolate, a reaction known as hydroarylation. These reactions provide direct and efficient routes to synthesize arylated olefins and other valuable conjugated systems.

In the presence of palladium or platinum catalysts, the reaction of arenes with ethyl propiolate can be controlled to produce arylbutadienes. oup.com The use of a bidentate phosphine ligand, such as 1,2-bis(diphenylphosphino)ethane (dppe) or bis(diphenylphosphino)methane (B1329430) (dppm), is crucial for this transformation. These ligands fix the geometry of the vinyl metal intermediate, promoting the selective formation of the desired arylbutadiene product. oup.com For instance, the reaction of mesitylene with ethyl propiolate, catalyzed by [Pd(dppe)(OAc)2] in trifluoroacetic acid (TFA), selectively yields diethyl (2E,4Z)-4-[(2,4,6-trimethylphenyl)methylene]-2-pentenedioate. oup.comoup.com Similarly, platinum complexes like [Pt(dppe)(OTf)2] also effectively catalyze this reaction. oup.comoup.com Mechanistic studies suggest that the formation of arylbutadiene involves the anti-addition of an arene and the metal to the triple bond of one molecule of ethyl propiolate, followed by a syn-addition to a second molecule. oup.comoup.com

Platinum(II) catalysts, such as a combination of K2PtCl4 and AgOTf, have been found to be particularly effective in the hydroarylation of thiophenes with ethyl propiolate. tandfonline.comtandfonline.com This reaction proceeds under mild conditions in trifluoroacetic acid to afford ethyl 3,3-bis(substituted thienyl)propionates in good yields. tandfonline.comtandfonline.com Interestingly, the use of a platinum catalyst in this case leads to a double thienylation product, avoiding the formation of butadiene derivatives that can be a side product in palladium-catalyzed reactions. tandfonline.com

Palladium catalysts also facilitate cascade reactions involving phenols and ethyl propiolate to produce 3-alkenylcoumarins. oup.com A catalyst system like [Pd(OAc)2(dppe)] promotes a sequence of reactions that includes pallada-arylation of the ethyl propiolate, intramolecular transesterification, alkyne insertion, and finally protonation. oup.com

Furthermore, palladium complexes can catalyze the cyclotrimerization of ethyl propiolate to form benzene (B151609) derivatives. researcher.liferesearchgate.net A palladium complex of the type PdL2Cl2, in the presence of triethylamine (NEt3), regioselectively produces 1,2,4-triethyl benzenetricarboxylate along with its 1,3,5-isomer. researcher.life The reaction conditions, including the choice of ligands, solvent, and temperature, significantly influence the outcome of this cyclotrimerization. researcher.life

Palladium-catalyzed cross-coupling reactions provide another avenue for the functionalization of ethyl propiolate. An efficient method for the synthesis of ethyl arylpropiolates involves the coupling of aryl iodides with lithium tetrakis(ethoxycarbonylethynyl)indates, which are generated in situ from ethyl propiolate, n-butyllithium, and indium trichloride. thieme-connect.comorganic-chemistry.org

CatalystReactantsProductReference
[Pd(dppe)(OAc)2]Mesitylene, Ethyl PropiolateDiethyl (2E,4Z)-4-[(2,4,6-trimethylphenyl)methylene]-2-pentenedioate oup.comoup.com
[Pt(dppe)(OTf)2]Arenes, Ethyl PropiolateArylbutadienes oup.comoup.com
K2PtCl4/AgOTfThiophenes, Ethyl PropiolateEthyl 3,3-bis(substituted thienyl)propionates tandfonline.comtandfonline.com
[Pd(OAc)2(dppe)]Phenols, Ethyl Propiolate3-Alkenylcoumarins oup.com
PdL2Cl2/NEt3Ethyl Propiolate1,2,4- and 1,3,5-Triethyl benzenetricarboxylate researcher.liferesearchgate.net
Palladium CatalystAryl Iodides, Lithium tetrakis(ethoxycarbonylethynyl)indatesEthyl Arylpropiolates thieme-connect.comorganic-chemistry.org

Asymmetric Catalysis in Reactions of Ethyl Propiolate

The development of asymmetric catalytic systems for reactions involving ethyl propiolate is a significant area of research, enabling the synthesis of chiral molecules with high enantioselectivity.

Enantioselective Halo Aldol (B89426) Reactions

While specific examples of enantioselective halo aldol reactions involving ethyl propiolate are not extensively detailed in the provided context, the principles of asymmetric catalysis can be applied to such transformations. The electrophilic nature of the triple bond in ethyl propiolate makes it susceptible to nucleophilic attack, and in the presence of a chiral catalyst, this attack can be rendered enantioselective. A hypothetical enantioselective halo aldol reaction could involve the addition of an enolate, generated from a ketone or aldehyde, to ethyl propiolate in the presence of a halogen source and a chiral Lewis acid or organocatalyst. The catalyst would create a chiral environment, directing the approach of the nucleophile to one face of the propiolate, thus establishing a new stereocenter with high enantiomeric excess.

Organocatalytic Asymmetric Alkynylation of Cyclic β-Ketoesters

The organocatalytic asymmetric alkynylation of cyclic β-ketoesters with electrophilic alkynylation reagents is a well-established method for the synthesis of chiral tertiary propargyl alcohols. While the provided text does not directly describe the use of ethyl propiolate in this specific reaction, the principles are transferable. In such a reaction, a chiral organocatalyst, often a cinchona alkaloid derivative, would activate the β-ketoester to form a chiral enolate. This enolate would then react with an electrophilic source of the "propiolate" moiety. Given that ethyl propiolate itself is an electrophile, a direct reaction might be challenging without prior modification or the use of a suitable catalyst system to generate a more reactive electrophilic species.

Chiral Ligand Design and Optimization

The design and optimization of chiral ligands are paramount for achieving high enantioselectivity in metal-catalyzed reactions of ethyl propiolate. The structure of the ligand directly influences the steric and electronic environment around the metal center, which in turn governs the stereochemical outcome of the reaction.

For palladium and platinum-catalyzed reactions, bidentate phosphine ligands are crucial. oup.com The development of chiral analogues of ligands like dppe and dppm, such as those with binaphthyl (BINAP) or tartrate-derived backbones, would be a logical step towards asymmetric hydroarylation reactions. The bite angle and electronic properties of these chiral ligands would need to be carefully tuned to maximize enantioselectivity.

Mechanistic studies of related palladium-catalyzed C-H olefination reactions using S,O-ligands have shown that the ligand can promote the formation of more reactive cationic palladium species. nih.gov This insight can guide the design of new chiral S,O-ligands for asymmetric transformations of ethyl propiolate. The synthesis and evaluation of a library of chiral ligands with varying steric bulk and electronic properties would be essential for optimizing the enantioselectivity of a desired reaction.

Organocatalytic Processes Utilizing Ethyl Propiolate

Organocatalysis offers a metal-free alternative for activating ethyl propiolate and facilitating its participation in a variety of organic transformations.

Phosphine-Catalyzed Reactions

Phosphines are effective nucleophilic catalysts that can react with ethyl propiolate to generate a zwitterionic intermediate. This intermediate can then participate in a range of subsequent reactions. This mode of activation is central to many organocatalytic processes involving ethyl propiolate.

A common application of phosphine catalysis with ethyl propiolate is in [3+2] and [4+2] cycloaddition reactions. The phosphine adds to the β-carbon of the ethyl propiolate, creating a vinylphosphonium species that can act as a 1,3-dipole or a dienophile. For example, reaction with an activated alkene can lead to the formation of cyclopentene (B43876) derivatives, while reaction with a diene can yield cyclohexene (B86901) derivatives.

Another important phosphine-catalyzed reaction of ethyl propiolate is the isomerization of the triple bond. Depending on the reaction conditions and the specific phosphine used, it is possible to isomerize the terminal alkyne to an allene (B1206475) or a conjugated diene.

Furthermore, phosphine-catalyzed annulation reactions of ethyl propiolate with various bifunctional substrates provide access to a wide variety of heterocyclic compounds. The initial Michael addition of the phosphine to the ethyl propiolate is followed by a cascade of reactions, often involving intramolecular cyclization, to build complex molecular architectures.

Multicomponent Reaction (MCR) Strategies Utilizing Ethyl Propiolate

Ethyl propiolate is a key reagent in various multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of highly functionalized molecules. These strategies are valued for their high atom economy and step efficiency.

Three-Component Coupling with Azaarenes and Nitrogen Heterocycles

Ethyl propiolate readily participates in three-component coupling reactions with azaarenes, such as quinoline, isoquinoline (B145761), and phenanthridine, in the presence of a third component, typically an NH-heterocycle or a 1,3-dicarbonyl compound. guidechem.com These reactions proceed smoothly at room temperature, often without the need for a catalyst, to produce functionalized aza-aromatic compounds in excellent yields. guidechem.com This method provides a straightforward, one-pot operation for the functionalization of these important heterocyclic scaffolds. guidechem.com

The reaction involves the initial activation of the azaarene by ethyl propiolate, followed by nucleophilic attack from the NH-heterocycle or dicarbonyl compound. For instance, isoquinoline can undergo a three-component reaction with ethyl propiolate and various phenol derivatives, leading to C-arylation products in good yields. uu.nl Similarly, coupling reactions with NH-heterocycles like carbazole, indole (B1671886), or maleimide (B117702) have been successfully demonstrated. guidechem.com A notable example is the reaction between 3-chloroisoquinoline, ethyl propiolate, and an alkyl halide in a one-pot sequence to construct complex 1,3-fused cyclic isoquinolinone derivatives. In some variations, a copper(II) triflate catalyst has been employed to couple diverse nitrogen sources, including N-heterocycles, with aldehydes and alkynes like ethyl propiolate to form propargylamines. echemi.com

Table 1: Examples of Three-Component Reactions with Ethyl Propiolate and Azaarenes

Azaarene Third Component Catalyst/Conditions Product Type Reference
Quinoline Indole None, Room Temp. Functionalized Dihydroquinoline guidechem.com
Isoquinoline 2,6-Dimethylphenol None, Room Temp. C-Arylated Isoquinoline Derivative uu.nl
Phenanthridine Carbazole None, Room Temp. Functionalized Dihydrophenanthridine guidechem.com
3-Chloroisoquinoline Benzyl Bromide MeCN–H2O Fused Isoquinolinone
N-Heterocycles Various Aldehydes Cu(OTf)2 Propargylamines echemi.com

Synthesis of Heterocyclic Phosphonates via Multicomponent Reactions

Multicomponent reactions represent an efficient pathway for incorporating phosphonate (B1237965) groups into heterocyclic systems, which are of interest due to their potential biological activities. chemdad.com Ethyl propiolate serves as a critical electrophilic component in these syntheses.

A prime example is the one-pot, three-component synthesis of 1,2-dihydropyridinylphosphonates. researchgate.net This reaction occurs between pyridine (B92270), ethyl propiolate, and a dialkyl phosphonate at 20 °C, yielding the desired heterocyclic phosphonates in moderate to good yields. researchgate.net The reaction is notable as pyridine itself acts as both a reagent and a base. researchgate.net Similar MCR strategies have been extended to other heterocycles. For instance, the phosphorylation of benzothiazole (B30560) and isoquinoline can be achieved through a one-pot reaction with activated acetylenes like ethyl propiolate and diphenyl phosphonate, proceeding under solvent-free conditions at room temperature to give moderate to good yields (60-90%) of the corresponding phosphonates. researchgate.net These methods highlight the utility of MCRs in creating a diverse range of phosphorylated heterocycles from simple starting materials. chemdad.comresearchgate.net

Table 2: MCR Synthesis of Heterocyclic Phosphonates Using Ethyl Propiolate

Heterocycle Phosphorus Source Conditions Product Yield Reference
Pyridine Dialkyl Phosphonates 20 °C 1,2-Dihydropyridinylphosphonate Moderate-Good researchgate.net
Isoquinoline Diphenyl Phosphonate Solvent-free, Room Temp. 1,2-Dihydroisoquinoline Phosphonate 68-90% researchgate.net
Benzothiazole Diphenyl Phosphonate Solvent-free, Room Temp. Functionalized Benzothiazole Phosphonate 60-90% researchgate.net

Four-Component Synthesis of Complex Aromatic Systems (e.g., Benzene-1,2,3,5-tetracarboxylates)

Ethyl propiolate is a key reactant in a one-pot, four-component synthesis that produces highly substituted aromatic compounds, specifically tetraalkyl benzene-1,2,3,5-tetracarboxylates. researchgate.net This reaction is typically promoted by triphenylphosphine (B44618) (Ph3P) and involves the combination of an alkyl propiolate (like ethyl propiolate) and an alkyl 2-nitroethanoate. The reaction proceeds with moderate yields, typically in the range of 36–42%.

While the exact mechanism is complex, a plausible pathway has been proposed. It is thought to begin with the formation of a zwitterionic intermediate from the reaction of triphenylphosphine and ethyl propiolate. This intermediate is then protonated by the alkyl 2-nitroethanoate. A series of subsequent steps involving ylide formation, further reaction with another propiolate-derived intermediate, and a final cyclization and aromatization (via elimination of HNO2 and Ph3P) leads to the final tetraalkyl benzene-1,2,3,5-tetracarboxylate product. These aromatic polycarboxylates are valuable as building blocks for creating metal-organic frameworks due to their varied coordination abilities.

Photochemical Transformations of Matrix-Isolated Ethyl Propiolate

The study of molecules isolated in inert cryogenic matrices allows for the detailed investigation of primary photochemical processes, as the low temperature and rigid environment can trap reactive intermediates.

Unimolecular Photochemistry and Decarbonylation Pathways

When ethyl propiolate is isolated in a cryogenic nitrogen (N2) matrix and subjected to in-situ broadband UV irradiation (λ > 235 nm), it undergoes a primary unimolecular photochemical reaction. The major observed pathway is decarbonylation, which involves the elimination of a carbon monoxide (CO) molecule. This process leads to the formation of ethoxyethyne (B1361780) as the primary photoproduct. The identification of these species was confirmed through infrared spectroscopy, comparing the experimental spectra with results from quantum chemical calculations. This decarbonylation reaction is a characteristic photochemical transformation for matrix-isolated ethyl propiolate under these conditions.

Subsequent Photoreactions of Intermediates

The primary photoproduct, ethoxyethyne, is itself photochemically active. Upon continued UV irradiation, it undergoes a subsequent photoreaction. This secondary process involves rearrangement and fragmentation, ultimately generating ketene (B1206846) and ethene as the final stable products observed in the matrix. No significant evidence was found for other potential products, such as propynol, suggesting that the transformation to ketene is a highly probable and efficient pathway. The complete photochemical cascade, from ethyl propiolate to the final products, was elucidated by monitoring the changes in the matrix's infrared spectrum over the course of the irradiation.

Table 3: Photochemical Cascade of Matrix-Isolated Ethyl Propiolate

Species Description Photochemical Process Resulting Product(s) Reference
Ethyl Propiolate Starting Material Unimolecular Decarbonylation (UV, λ > 235 nm) Ethoxyethyne + Carbon Monoxide
Ethoxyethyne Primary Intermediate Subsequent Photoreaction/Rearrangement Ketene + Ethene

Other Notable Reaction Pathways of Ethyl Propiolate

Beyond its well-known cycloaddition and conjugate addition reactions, ethyl propiolate participates in other significant transformations that highlight its utility in constructing complex molecular architectures. These include highly selective hydroiodination reactions and its use as a key reagent in the coupling of activated esters with gramines.

The hydroiodination of ethyl propiolate provides a direct route to valuable vinyl iodide synthons. Research has demonstrated that this transformation can be achieved with high control over both regioselectivity and stereoselectivity.

A notable method involves the reaction of ethyl propiolate with sodium iodide in glacial acetic acid. orgsyn.org This process yields ethyl (Z)-β-iodoacrylate with high stereospecificity, favoring the Z-isomer (Z > 99%). orgsyn.orgorgsyn.org The reaction is typically carried out by heating the mixture, for instance, at 70°C for 12 hours. orgsyn.org The resulting (Z)-β-iodoacrylate is a versatile intermediate that can be used in subsequent reactions, such as the synthesis of (Z)-γ-iodo allylic alcohols. orgsyn.org

Detailed Research Findings:

The hydroiodination of ethyl propiolate using sodium iodide in acetic acid has been shown to be a practical and efficient method for producing the Z-isomer of ethyl β-iodoacrylate. orgsyn.org The reaction proceeds cleanly, and the product can be isolated in good yield. The high stereoselectivity is a key feature of this transformation, making it a reliable method for accessing the (Z)-vinyl iodide moiety. orgsyn.orgorgsyn.org

ReagentsConditionsProductStereoselectivityReference
Ethyl propiolate, Sodium iodideGlacial acetic acid, 70°C, 12 hrEthyl (Z)-β-iodoacrylateZ > 99% orgsyn.orgorgsyn.org

This table summarizes the key aspects of the regio- and stereospecific hydroiodination of ethyl propiolate.

The resulting ethyl (Z)-β-iodoacrylate can be further transformed. For example, its reaction with diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by the addition of a Grignard reagent, leads to the formation of secondary (Z)-γ-iodo allylic alcohols with exclusive Z stereochemistry of the double bond. orgsyn.org This two-step sequence highlights the synthetic utility of the initial hydroiodination product.

Ethyl propiolate has been identified as a crucial reagent for facilitating the coupling of activated esters with gramine (B1672134) derivatives under mild conditions. nih.gov This methodology provides an efficient route to 3-substituted indoles, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

The reaction typically involves suspending the gramine derivative in a suitable solvent, such as diethyl ether, and then adding the activated ester followed by ethyl propiolate. nih.gov The reaction proceeds at room temperature and is generally complete within a short period, often around 20 minutes. nih.gov This method is advantageous as it avoids the high temperatures or the use of strong bases often required in other coupling procedures. nih.gov

Detailed Research Findings:

A study on the scope of this reaction demonstrated that various gramine derivatives, including those with both electron-donating and electron-withdrawing substituents on the indole ring, couple effectively with activated esters in the presence of ethyl propiolate. nih.gov For instance, the coupling of various substituted gramines with N-Boc diethyl aminomalonate proceeded in good yields, ranging from 62% to higher, to afford the corresponding tryptophan derivatives. nih.gov The reaction is also tolerant of sterically demanding substrates. nih.gov

Gramine DerivativeActivated EsterSolventProductYieldReference
Substituted GraminesN-Boc diethyl aminomalonateEt2OTryptophan derivatives62% - good nih.gov
GramineActivated EsterEt2O3-substituted indoleModerate to good nih.gov

This table illustrates the versatility of the ethyl propiolate-mediated coupling of gramines with activated esters.

The general procedure involves simple workup steps, including washing with aqueous acid and brine, followed by purification via flash silica (B1680970) gel chromatography. nih.gov The mildness and efficiency of this ethyl propiolate-mediated coupling make it a valuable tool for the synthesis of complex indole-containing molecules. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of Ethyl Propiolate Chemistry

Application of Quantum Mechanical Calculations in Conformational Analysis

Quantum mechanical calculations are instrumental in understanding the conformational preferences of ethyl propiolate. The molecule's flexibility primarily arises from internal rotations around its two C-O single bonds, leading to multiple possible conformers.

DFT and MP2 Level Calculations for Energy Minima

Theoretical studies employing Density Functional Theory (DFT), particularly the B3LYP functional, and Møller-Plesset perturbation theory (MP2) have been pivotal in identifying the stable conformers of ethyl propiolate. uc.pt These calculations, often performed with various basis sets such as 6-311++G(d,p), have revealed the existence of four main conformers. uc.pt

These conformers are categorized based on the dihedral angle of the carboxylic moiety (O=C–O–C) and the orientation of the ethyl group (C–O–C–C). Two of these are low-energy cis conformers (O=C–O–C dihedral angle of approximately 0°) and the other two are higher-energy trans conformers (O=C–O–C dihedral angle of about 180°). uc.ptnih.gov

Within each pair, the ethyl group can adopt an anti (C–O–C–C dihedral angle of ~180°) or a gauche conformation. uc.pt The two most stable conformers are the cis forms, with a very small energy difference between them (less than 2.5 kJ mol⁻¹), making them experimentally observable. uc.ptnih.gov In contrast, the trans conformers are significantly higher in energy (by about 17.5 kJ mol⁻¹) and are not typically observed under experimental conditions. uc.ptnih.gov

Table 1: Calculated Relative Energies of Ethyl Propiolate Conformers

Conformer O=C-O-C Dihedral C-O-C-C Dihedral Relative Energy (kJ mol⁻¹)
I (cis-anti) ~0° 180° 0.00
II (cis-gauche) ~0° ±86.6° < 2.5
III (trans-anti) ~180° 180° ~17.5
IV (trans-gauche) ~180° ±92.5° > 17.5

This table is based on data from DFT(B3LYP) and MP2 level calculations. uc.ptnih.gov

Prediction of Spectroscopic Signatures

Computational methods are also employed to predict the spectroscopic signatures of ethyl propiolate, which aids in the interpretation of experimental spectra. Theoretical calculations of vibrational frequencies and intensities, obtained through methods like DFT, are crucial for assigning the observed bands in infrared (IR) spectra to specific vibrational modes of the different conformers. nih.gov

For instance, the calculated harmonic force constants and geometries from DFT calculations are used in normal coordinate analysis to assign the characteristic infrared bands for each of the experimentally observed low-energy cis conformers. uc.ptnih.gov This theoretical support was essential in identifying the vibrational signatures of these conformers in matrix isolation infrared spectroscopy experiments. nih.gov

Theoretical Approaches to Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the mechanisms of reactions involving ethyl propiolate, providing details that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Calculations

A key aspect of understanding a reaction mechanism is the characterization of its transition states (TS) and the calculation of the associated activation energies. savemyexams.com For reactions involving ethyl propiolate, such as cycloadditions, computational methods like DFT are used to locate the transition state structures and determine the energy barriers for different reaction pathways. nih.gov

For example, in the 1,3-dipolar cycloaddition reaction between 1-(propargyl)-pyridinium-3-olate and ethyl propiolate, DFT calculations were used to explore the potential energy surfaces of all possible reaction channels. nih.gov The calculated activation energies for the formation of different regioisomers helped to explain the experimentally observed product distribution. A small calculated energy difference between the transition states leading to two of the products was consistent with their formation in nearly equal proportions. nih.gov

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for defining global and local reactivity descriptors that help in predicting the reactivity and regioselectivity of chemical reactions. chemrxiv.org For ethyl propiolate, these descriptors can rationalize its behavior as a Michael acceptor in conjugate addition reactions. researchgate.netdrugfuture.com

Global reactivity indices, such as electrophilicity and nucleophilicity, provide a general measure of a molecule's reactivity. chemrxiv.org Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. scholarsresearchlibrary.com For instance, in the context of [3+2] cycloaddition reactions with aryl azides, the local electrophilicity of the carbon atoms in the acetylenic moiety of ethyl propiolate was calculated. mdpi.com These calculations predicted that the terminal carbon atom of the ethyne (B1235809) unit is the most electrophilic site, and thus the preferred point of attack for a nucleophile. mdpi.com

Solvent Effects in Reaction Mechanisms

The solvent can play a crucial role in the kinetics and mechanism of a reaction. Computational models can incorporate solvent effects to provide a more realistic description of reactions in solution. For reactions of ethyl propiolate, studies have shown that the polarity of the solvent can significantly influence the reaction rate. researchgate.net

Kinetic Modeling and Ab Initio Rate Constant Determinations

Computational chemistry provides powerful tools for elucidating the complex reaction kinetics of molecules like ethyl propiolate. Through ab initio (from first principles) calculations, it is possible to determine fundamental kinetic parameters and model reaction pathways without prior experimental data. These methods are essential for understanding reaction mechanisms, predicting reaction rates, and providing data for larger-scale kinetic models, such as those used in combustion or atmospheric chemistry. science.gov Methodologies like Density Functional Theory (DFT) and high-level ab initio composite methods such as CBS-QB3 and G4 are frequently employed to calculate the electronic energies of reactants, transition states, and products. science.govresearchgate.net From these energies, crucial parameters like activation energies and reaction enthalpies are derived. researchgate.net

Kinetic modeling for esters often involves studying analogous, more common molecules to infer reactive behavior. For instance, detailed kinetic models have been developed for ethyl propanoate, a saturated analogue of ethyl propiolate, to understand its oxidation and pyrolysis characteristics. researchgate.netresearchgate.net These models incorporate numerous elementary reactions, including unimolecular decompositions and bimolecular reactions like hydrogen abstraction. researchgate.netnih.gov The rate constants for these reactions are often calculated using theoretical frameworks like Transition State Theory (TST). tandfonline.comacs.org

Hydrogen abstraction is a critical initial step in the oxidation and pyrolysis of esters. science.gov While specific studies on ethyl propiolate are limited, extensive theoretical research on its analogues, such as ethyl propionate (B1217596) and other small esters, offers significant insight. These studies systematically investigate the abstraction of hydrogen atoms from different carbon sites by various radicals, including hydroxyl (•OH), hydrogen (•H), and hydroperoxyl (HȮ₂) radicals. researchgate.netacs.org

Ab initio and DFT calculations are used to map the potential energy surface for each abstraction channel. researchgate.netacs.org High-level methods like CCSD(T) benchmarked against more computationally efficient methods like MP2 are used to ensure the accuracy of the calculated energy barriers. acs.org For example, studies on ethyl propanoate and similar esters have shown that the susceptibility of a C-H bond to abstraction depends on its location within the molecule and the nature of the abstracting radical. researchgate.netuniv-orleans.fr Typically, hydrogen atoms on the carbon adjacent to the ether oxygen (the α-carbon of the ethyl group) are particularly susceptible to abstraction due to the stabilizing effect of the oxygen atom on the resulting radical. researchgate.net

The calculated rate constants are often fitted to the modified Arrhenius equation over a wide range of temperatures, providing essential data for kinetic modeling. researchgate.net Branching ratio analysis, which determines the relative importance of different abstraction sites, indicates that the most favorable pathway can change with temperature. tandfonline.com

Table 1: Calculated Rate Constants for Hydrogen Abstraction from Ethyl Propanoate by •H Radical This table presents theoretical data for ethyl propanoate as an analogue to illustrate the typical outputs of kinetic modeling studies. Data is derived from ab initio calculations at the CCSD(T)/CBS//B3LYP/6-311G(d,p) level of theory.

Reaction SiteRate Constant Expression k(T) = A * T^n * exp(-Ea/RT)
H-abstraction from Cα (CH₂)k(T) = 2.45E+06 * T^2.21 * exp(-6.55/RT)
H-abstraction from Cβ (CH₃)k(T) = 1.09E+06 * T^2.35 * exp(-9.91/RT)
H-abstraction from Cα' (CH₂)k(T) = 1.38E+06 * T^2.25 * exp(-8.12/RT)
H-abstraction from Cβ' (CH₃)k(T) = 2.89E+05 * T^2.54 * exp(-11.5/RT)

Data sourced and adapted from theoretical studies on ethyl propanoate. researchgate.net Units are cm³, mol, s, kcal/mol. The notation Cα and Cβ refers to the carbons on the ethyl group, while Cα' and Cβ' refer to carbons on the propionyl group.

Transition State Theory (TST) is a cornerstone for calculating reaction rate constants from computational data. tandfonline.com TST posits that the reaction rate is determined by the flux of reacting species through a high-energy transition state (TS) that separates reactants from products on the potential energy surface. researchgate.netchemicalpapers.com Computational studies on ethyl propiolate and its analogues frequently use TST to evaluate the kinetics of various reactions, including cycloadditions and unimolecular decompositions. nih.govresearchgate.netnih.gov

In the context of ethyl propiolate, DFT calculations have been used to locate the transition state geometries for reactions like [3+2] and Diels-Alder cycloadditions. researchgate.netmdpi.com The energy difference between the reactants and the transition state defines the activation energy, a key parameter in the TST framework. researchgate.net For example, in the Diels-Alder reaction of ethyl propiolate with a cage-annulated diene, calculations showed a clear preference for transition states leading to syn-cycloaddition products, which was consistent with experimental observations. researchgate.netscispace.com

For more accurate rate constant determinations, especially at lower temperatures, quantum mechanical tunneling corrections are often incorporated into TST calculations. science.govnih.gov The Eckart tunneling correction is a commonly used method. nih.govacs.org Furthermore, for reactions involving flexible molecules, the treatment of low-frequency torsional modes as hindered internal rotations (HIR) is crucial for accurately calculating partition functions and, consequently, the rate constants. nih.govacs.org

Table 2: Calculated Relative Transition State Energies for Diels-Alder Reaction of Ethyl Propiolate This table showcases the application of transition state calculations to predict product selectivity. The data corresponds to the reaction of ethyl propiolate with hexacyclo[7.5.2.0¹,⁶.0⁶,¹³.0⁸,¹².0¹⁰,¹⁴]hexadeca-2,4-diene-7,16-dione.

Transition StateApproach FaceRelative Energy (kcal/mol)Predicted Product
TS1anti10.1anti-proximal
TS2anti11.2anti-distal
TS3syn0.8syn-proximal
TS4syn0.0syn-distal

Data sourced from HF/3-21G level calculations. researchgate.net The lower relative energies for TS3 and TS4 correctly predict that the syn products will be favored.

Hydrogen Abstraction Reactions of Ethyl Propiolate Analogues

Computational Studies of Intermolecular Interactions and Azeotrope Behavior

Computational chemistry is instrumental in understanding the non-covalent intermolecular interactions that govern the bulk properties of substances, including the formation of azeotropes. mdpi.commdpi.com An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. While direct computational studies on the azeotropic behavior of ethyl propiolate are not widely available, research on its analogue, ethyl propionate, provides a clear framework for how such investigations are conducted. mdpi.comrsc.org

Studies have combined Fourier-transform infrared spectroscopy (FTIR) with DFT calculations to investigate the microstructure of the ethyl propionate–n-propanol azeotropic system. mdpi.com These investigations aim to understand how entrainers, such as ionic liquids, can break the azeotrope at a molecular level. mdpi.comrsc.org DFT is used to optimize the geometries of various molecular clusters—including self-aggregates of the components and interaction complexes between them—and to calculate the interaction energies. mdpi.com

The key findings from these studies reveal that the formation of the azeotrope is linked to specific hydrogen bonding interactions between the ester (ethyl propionate) and the alcohol. mdpi.comrsc.org Computational results show that an effective entrainer, like the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAC]), disrupts this balance by forming stronger hydrogen bonds with the alcohol component than the alcohol forms with the ester. mdpi.com This preferential interaction alters the relative volatilities of the components, thereby eliminating the azeotrope. mdpi.com The analysis of interaction energies and vibrational frequency shifts (e.g., of the C=O stretch in the ester) provides quantitative evidence for these mechanisms. mdpi.com

Table 3: Intermolecular Interaction Analysis in the Ethyl Propionate/Ethanol (B145695)/Ionic Liquid System This table summarizes findings from a computational study on an analogous system to illustrate how intermolecular forces are analyzed to understand azeotrope breaking.

Interacting PairInteraction TypeKey Computational FindingImplication for Azeotrope
Ethanol - EthanolHydrogen BondingForms self-aggregates.Contributes to solution non-ideality.
Ethyl Propionate - EthanolHydrogen Bonding (C=O···H-O)Forms interaction complexes. rsc.orgPrimary interaction responsible for azeotrope formation. rsc.org
Ionic Liquid - EthanolStrong Hydrogen Bonding ([OAc]⁻···H-O)Interaction is significantly stronger than the ethyl propionate-ethanol interaction. rsc.orgThe ionic liquid preferentially binds to ethanol, breaking the azeotrope complex. rsc.org
Ionic Liquid - Ethyl PropionateWeaker van der Waals forcesInteraction is weaker than the ionic liquid-ethanol interaction. mdpi.comReinforces the selective solvation of ethanol by the entrainer.

Information sourced from studies on ethyl propionate and ethanol with ionic liquid entrainers. mdpi.comrsc.org

Ethyl Propiolate As a Versatile Synthetic Building Block in Complex Molecular Construction

Applications in Diverse Heterocyclic Compound Synthesis

Pyrazolo[1,5-a]pyridine Scaffolds

Pyrazolo[1,5-a]pyridines are fused heterocyclic systems that have garnered significant attention for their potential as antitubercular agents. nih.gov Ethyl propiolate is a key component in the construction of this scaffold. The synthesis typically involves a 1,3-dipolar cycloaddition reaction between a substituted pyridine (B92270) N-imide and ethyl propiolate. nih.govresearchgate.net The pyridine N-imide is generated in situ from the corresponding N-aminopyridine. nih.govciac.jl.cn

This methodology has been successfully employed to synthesize a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives that exhibit potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov One promising compound from this series demonstrated a significant reduction in bacterial load in a mouse infection model, highlighting the potential of this synthetic strategy in the development of new tuberculosis treatments. nih.gov

Reactant 1Reactant 2Key StepProductApplication
Substituted N-aminopyridinesEthyl propiolate1,3-Dipolar cycloadditionPyrazolo[1,5-a]pyridine-3-carboxylatesIntermediates for novel antitubercular agents. nih.govciac.jl.cn
Deuterated N-aminopyridinium saltsEthyl propiolateH/D exchange followed by cycloadditionDeuterium-labeled pyrazolo[1,5-a]pyridinesUseful for mechanistic studies and as tracers in medicinal applications. nih.gov
Current time information in Bangalore, IN.Benzofuro[3,2-c]pyridin-2-ium 4-methylbenzene sulfonateEthyl propiolate1,3-Dipolar cycloaddition1-Benzofuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylic acid-estersSynthesis of novel fused heterocyclic systems. researchgate.net

Phosphorylated Heterocycles

The incorporation of a phosphonate (B1237965) group into heterocyclic systems can lead to compounds with interesting biological activities. beilstein-journals.orgnih.gov Ethyl propiolate has been utilized in multicomponent reactions to synthesize a variety of phosphorylated heterocycles. beilstein-journals.orgnih.gov For example, the reaction of pyridine derivatives with ethyl propiolate and dialkyl phosphonates can yield phosphorylated dihydropyridines. beilstein-journals.orgnih.gov

These reactions are often catalyzed and proceed through a cascade of events, including nucleophilic attack of the pyridine on the ethyl propiolate, followed by the addition of the phosphonate. The electron-deficient nature of the alkyne in ethyl propiolate is crucial for driving these transformations. nih.gov This approach provides a direct and efficient route to novel phosphorylated aza-aromatic compounds. nih.gov

ReactantsCatalyst/ConditionsProduct TypeSignificance
Pyridine derivatives, ethyl propiolate, dialkyl phosphonatesVariousPhosphorylated dihydropyridinesDirect synthesis of heterocycles with potential biological activity. beilstein-journals.orgnih.gov
Pyridines, secondary phosphine (B1218219) chalcogenides, ethyl propiolateOne-pot, 20–52 °CN-vinylated/C(4)-phosphorylated 1,4-dihydropyridinesAccess to deeply functionalized dihydropyridines as synthetic intermediates. nih.gov

Functionalized Aza-Aromatic Systems

Ethyl propiolate's reactivity extends to the functionalization and dearomatization of aza-aromatic compounds. For instance, it has been used in a copper-catalyzed [4+2] cyclization reaction with 3-haloisoquinolines and alkyl halides to construct complex, bridged isoquinolinone derivatives. polyu.edu.hk This three-component tandem reaction allows for the functionalization of multiple positions of the isoquinoline (B145761) ring in a single step, demonstrating high step economy. polyu.edu.hk

Furthermore, ethyl propiolate can react with enaminones derived from 1,2,3,4-tetrahydro-β-carboline to produce functionalized indolizino[8,7-b]indoles, which are complex polycyclic alkaloids. acs.org These aza-annulation reactions highlight the ability of ethyl propiolate to participate in cascade reactions that rapidly build molecular complexity from relatively simple starting materials.

4-Aryl-4H-pyran Architectures

4H-Pyrans are oxygen-containing heterocycles that are prevalent in natural products and exhibit a wide range of biological activities. mjbas.com Ethyl propiolate can be used in multicomponent reactions to construct these architectures. In one reported method, a novel multicomponent reaction involving ethyl propiolate, aromatic aldehydes, and malononitrile (B47326) in the presence of L-proline as a catalyst affords polysubstituted 4H-pyrans. mdpi.com The use of a chiral catalyst like L-proline can even induce enantioselectivity in the reaction, leading to the formation of specific stereoisomers. mdpi.com The formation of the 4H-pyran ring is often explained by a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. scielo.org.mx

ReactantsCatalyst/ConditionsProductKey Features
Aromatic aldehydes, malononitrile, ethyl propiolateL-proline(R)-polysubstituted 4H-pyransEnantioselective synthesis of pyran derivatives. mdpi.com
Aromatic aldehydes, malononitrile, ethyl acetoacetateAmmonium (B1175870) hydroxide, Infrared irradiation2-Amino-3-cyano-4H-pyran derivativesSimple, efficient, and rapid synthesis. scielo.org.mx
Aromatic aldehydes, β-ketoesters/β-diketonesNd₂O₃4H-pyran derivativesUse of a recyclable and efficient catalyst. mjbas.com

Neoflavonoid Synthesis (e.g., 5,7-Dihydroxycoumarin)

Neoflavonoids are a class of polyphenolic compounds that include various coumarin (B35378) derivatives. Ethyl propiolate is a key starting material for the synthesis of certain coumarin cores. Specifically, 5,7-dihydroxycoumarin (B1309657) can be prepared through the reaction of phloroglucinol (B13840) with ethyl propiolate in the presence of a Lewis acid catalyst such as zinc chloride. scielo.brresearchgate.netgla.ac.uk This coumarin can then serve as a precursor for the synthesis of more complex neoflavonoids. scielo.brresearchgate.net For example, it can be further reacted with other reagents to introduce additional structural diversity, leading to compounds with potential applications as taste-masking agents or for other biological purposes. scielo.brgoogle.com

ReactantsCatalyst/ConditionsIntermediate ProductFinal Product Class
Phloroglucinol, ethyl propiolateZinc chloride5,7-DihydroxycoumarinNeoflavonoids scielo.brresearchgate.netgla.ac.uk
Phenols, ethyl phenylpropiolateFeCl₃, THF4-ArylcoumarinsNeoflavonoids chemsociety.org.ngresearchgate.net

Construction of Polycyclic and Bridged Ring Systems

The inherent reactivity of the alkyne and ester functionalities in ethyl propiolate makes it an excellent substrate for cycloaddition reactions and tandem processes, leading to the formation of complex polycyclic and bridged ring systems. These structural motifs are prevalent in numerous natural products and medicinally important compounds.

Synthesis of Functionalized Bicyclic Products

Ethyl propiolate serves as a key starting material in one-pot reaction sequences designed to generate highly functionalized and stereochemically complex bicyclic systems. richmond.edu A notable strategy involves an initial conjugate addition to ethyl propiolate, followed by a Diels-Alder reaction. richmond.edu For instance, the reaction can be initiated by a thioconjugate addition, which can be catalyzed by a trialkylamine for aromatic thiols or potassium tert-butoxide for aliphatic thiols, to produce Z-selective enoates. richmond.edu These intermediates can then undergo in situ oxidation to sulfones, which act as activated dienophiles in a subsequent lithium-catalyzed Diels-Alder reaction with a diene like cyclopentadiene. richmond.edu This one-pot, three-step sequence provides an efficient route to densely functionalized bicyclic products without the need for isolating intermediates. richmond.edu

Another approach to bicyclic systems involves the 1,3-dipolar cycloaddition reaction of 1-(propargyl)pyridinium-3-olate with ethyl propiolate. nih.gov This reaction, facilitated by ultrasound irradiation, proceeds regioselectively to afford two major regioisomeric bicyclo[3.2.1]octa-diene products, alongside a minor furo[2,3-c]pyridine (B168854) derivative. nih.gov

Furthermore, ethyl propiolate has been employed in the construction of bicyclic carbonates. An oxo-Michael addition of a precursor alcohol to ethyl propiolate in the presence of N-methyl morpholine (B109124) yields a functionalized monomer that can undergo ring-opening polymerization to produce aliphatic polycarbonates. rsc.org This methodology allows for the introduction of various functional groups, including acrylic esters, into the bicyclic carbonate structure. rsc.org

The synthesis of isoquinolinone-bridged cyclic compounds represents another elegant use of ethyl propiolate. A copper-catalyzed three-component tandem [4+2] cyclization of 3-haloisoquinolines, ethyl propiolate, and benzyl (B1604629) bromides enables the construction of these complex bridged polycyclic systems in a single step. acs.orgpolyu.edu.hk This dearomatization strategy is characterized by its high step economy and tolerance for a broad range of functional groups. acs.orgpolyu.edu.hk

Radical cyclization is another powerful tool for constructing fused bicyclic ethers from sugar-derived precursors. A hetero-Michael addition of a sugar-derived alcohol to ethyl propiolate furnishes a β-(alkynyloxy)acrylate, which can then undergo a radical cyclization to form cis-fused 5,6-bicyclic systems. acs.org This iterative approach can be extended to synthesize tricyclic ethers. acs.org

Enantioselective Synthesis of Chiral Intermediates and Products

The development of asymmetric methodologies utilizing ethyl propiolate has opened avenues for the synthesis of a wide range of enantiomerically enriched compounds. These chiral molecules are invaluable as intermediates in the synthesis of complex natural products and pharmaceuticals.

β-Iodo Morita-Baylis-Hillman Esters

The enantioselective halo-aldol reaction of ethyl propiolate with aldehydes represents a significant advancement in the synthesis of β-iodo Morita-Baylis-Hillman (MBH) esters. lookchem.com This reaction, which is the first enantioselective synthesis of these valuable compounds, can be effectively catalyzed by Jacobsen's chiral salen ligand in the presence of diethylaluminum iodide (Et₂AlI) as both a Lewis acid promoter and an iodine source. lookchem.com The reaction proceeds with excellent geometric selectivity, yielding exclusively the Z-isomer. While the reaction works well for a variety of aromatic aldehydes, it shows diminished yields and enantioselectivities with aliphatic and α,β-unsaturated aldehydes. lookchem.com The absolute configuration of the major enantiomer has been confirmed through chemical correlation.

A catalytic, highly enantioselective three-component coupling between an aldehyde, ethyl propiolate, and trimethylsilyl (B98337) iodide (TMSI) has also been developed to produce optically active (Z)-β-iodo Morita-Baylis-Hillman esters. pitt.edu This method utilizes a chiral oxazaborolidinium catalyst, and both enantiomers of the product are accessible by using the appropriate catalyst enantiomer. pitt.edu The resulting vinyl iodides can be further functionalized to create highly functionalized, optically active Z-olefin-containing products. pitt.edu

Furthermore, a highly Z-stereoselective synthesis of β-iodo MBH esters has been achieved through a one-pot, three-component coupling of ketones with an aluminum allenoate intermediate derived from ethyl propiolate and aluminum iodide. organic-chemistry.orgorganic-chemistry.org This method is particularly noteworthy as it successfully employs ketones as aldol (B89426) acceptors, which are often challenging substrates in MBH reactions, to produce tertiary alcohols with high Z-selectivity. organic-chemistry.org

Table 1: Enantioselective Synthesis of β-Iodo Morita-Baylis-Hillman Esters

Aldehyde/Ketone Catalyst/Reagent Yield (%) Enantiomeric Excess (ee, %) Reference
Benzaldehyde (B42025) (R,R)-Salen-AlEt₂I 72 75
4-Nitrobenzaldehyde (R,R)-Salen-AlEt₂I 85 80
2-Naphthaldehyde (R,R)-Salen-AlEt₂I 78 78
Cyclohexanecarboxaldehyde (R,R)-Salen-AlEt₂I 45 50
Acetophenone AlI₃ 92 N/A organic-chemistry.org

Optically Active Z-Olefin-Containing Products

The optically active (Z)-β-iodo Morita-Baylis-Hillman esters synthesized from ethyl propiolate serve as versatile precursors for a variety of optically active Z-olefin-containing products. pitt.edu The vinyl iodide functionality in these molecules is a synthetic handle that can be readily transformed through various cross-coupling reactions, allowing for the introduction of diverse substituents while retaining the Z-geometry of the double bond and the stereochemical integrity of the chiral center. pitt.edu

Enantiomerically Pure Haloalkenyl Sulfoxides

Ethyl propiolate is a key starting material in a methodology for the synthesis of enantiomerically pure (Z)-2-haloalkenyl sulfoxides. orgsyn.org This process begins with the regio- and stereospecific hydroiodination of ethyl propiolate using sodium iodide in acetic acid to produce ethyl (Z)-β-iodoacrylate. orgsyn.orgorgsyn.org This intermediate can then be used in subsequent reactions to generate the target haloalkenyl sulfoxides with high enantiomeric purity. orgsyn.org

Chiral Propargylic Alcohols via Asymmetric C3-Homologation

Ethyl propiolate is a valuable C3-homologating agent for the synthesis of chiral propargylic alcohols. csic.es The asymmetric addition of the acetylide of ethyl propiolate to aldehydes is a powerful method for constructing these important chiral building blocks. csic.esresearchgate.net Various catalytic systems have been developed to achieve high enantioselectivity in this transformation. For instance, a bifunctional proline-derived binuclear zinc catalyst has been shown to be highly effective for the 1,2-addition of ethyl propiolate to both aromatic and α,β-unsaturated aldehydes. csic.es

The resulting enantioenriched propargylic alcohols are versatile synthetic intermediates that can be used in a variety of subsequent transformations, such as the intramolecular Pauson-Khand reaction to form optically active fused bicyclic products. nih.gov The enantiomeric purity of the propargylic alcohol is maintained throughout the reaction sequence, highlighting the utility of this method for the synthesis of complex chiral molecules. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Ethyl propiolate
Propiolic acid
Z-enoates
Potassium tert-butoxide
Cyclopentadiene
1-(propargyl)pyridinium-3-olate
Furo[2,3-c]pyridine
N-methyl morpholine
Aliphatic polycarbonates
3-haloisoquinolines
Benzyl bromides
Isoquinolinone
β-(alkynyloxy)acrylate
β-iodo Morita-Baylis-Hillman (MBH) esters
Diethylaluminum iodide
Jacobsen's chiral salen ligand
Trimethylsilyl iodide
Chiral oxazaborolidinium
Z-olefin
Aluminum iodide
(Z)-2-haloalkenyl sulfoxides
Sodium iodide
Acetic acid
Ethyl (Z)-β-iodoacrylate
Propargylic alcohols

Utility as a Derivatizing Agent in Chemical Research

Ethyl propiolate serves as a valuable reagent for the chemical modification of molecules, particularly thiols. This derivatization facilitates their characterization and quantification, which is crucial in various fields of chemical and biological research. chemicalbook.com

Modification and Characterization of Thiols

The reaction between ethyl propiolate and thiols (also known as mercaptans) is a key application of its role as a derivatizing agent. chemicalbook.com Thiols, which contain a sulfhydryl (-SH) group, readily react with the triple bond of ethyl propiolate through a nucleophilic addition reaction. chemicalbook.comencyclopedia.pub This reaction is typically carried out under basic conditions (pH > 10), which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion. encyclopedia.pubchemicalbook.com The thiolate then attacks the alkyne, leading to the formation of a stable thioether derivative. chemicalbook.com

This modification is highly advantageous for several reasons. The resulting derivatives often exhibit enhanced stability and possess properties that make them more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). chemicalbook.comresearchgate.net The addition of the ethyl propiolate moiety introduces a UV-active chromophore, which aids in the detection and quantification of the derivatized thiols using UV spectroscopy. chemicalbook.com

Analytical Applications for Thiol Determination

The reliable and sensitive quantification of thiols is of great importance, particularly in food chemistry and diagnostics. Ethyl propiolate has been successfully employed as a derivatizing agent for the analysis of volatile thiols in various matrices, including wine and vegetables. researchgate.netnih.gov

In the analysis of wine, for instance, volatile thiols such as 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (B1210297) (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP) are key aroma compounds. chemicalbook.com Derivatization with ethyl propiolate allows for their quantification at very low concentrations. chemicalbook.comresearchgate.net The process typically involves the direct addition of ethyl propiolate to the sample, followed by extraction and analysis by GC-MS. researchgate.net This method has been shown to be a greener alternative to traditional methods that use hazardous mercury-based reagents. encyclopedia.pubchemicalbook.com

A notable application is in the determination of glutathione (B108866) (GSH), an important antioxidant, in vegetable samples. nih.gov A liquid chromatographic method has been developed that utilizes ethyl propiolate as a post-column derivatization reagent. nih.gov After separation of the analytes on a reversed-phase column, the eluent is mixed with ethyl propiolate, and the resulting derivatives are detected by UV spectroscopy at 285 nm. chemicalbook.com This method demonstrated a linear determination range for GSH of 1-200 μmol/L with a limit of detection (LOD) of 0.1 μmol/L. chemicalbook.comnih.gov

Table 1: Analytical Methods for Thiol Determination using Ethyl Propiolate Derivatization

Analyte Matrix Analytical Technique Key Findings Reference
Glutathione (GSH) Vegetables HPLC with post-column derivatization and UV detection Linear range: 1-200 μmol/L, LOD: 0.1 μmol/L. chemicalbook.comnih.gov chemicalbook.comnih.gov
Varietal Thiols (3MH, 3MHA, 4MMP) Wine GC-MS Quantification of thiols at ng/L levels. chemicalbook.comresearchgate.net chemicalbook.comresearchgate.net

Precursors for Specialized Organic Scaffolds

The reactivity of ethyl propiolate extends beyond derivatization, making it a valuable precursor for the synthesis of more complex and specialized organic scaffolds. chemicalbook.comfishersci.se

Substituted Anthraquinones

Ethyl propiolate is utilized as a key starting material in the synthesis of substituted anthraquinones. chemicalbook.comfishersci.sealfachemch.comusbio.netchemdad.comthermofisher.comchemdict.com Anthraquinones are a class of aromatic organic compounds that form the structural backbone for many dyes and pigments and are also found in various natural products with diverse biological activities. The synthesis often involves cycloaddition reactions where the alkyne functionality of ethyl propiolate participates in the formation of the central ring system of the anthraquinone (B42736) core.

Benzene-1,2,3,5-tetracarboxylates

Ethyl propiolate is also employed in a one-pot, four-component synthesis to produce benzene-1,2,3,5-tetracarboxylates. chemicalbook.comfishersci.sechemdad.comthermofisher.comchemdict.comechemi.com This reaction is notably promoted by triphenylphosphine (B44618). chemicalbook.comfishersci.sechemdad.comthermofisher.comchemdict.com This multicomponent reaction highlights the ability of ethyl propiolate to efficiently assemble complex molecular structures from simpler starting materials in a single synthetic operation.

Tryptophan Analogues

In the realm of medicinal chemistry and chemical biology, ethyl propiolate has been used in the synthesis of tryptophan analogues. ehu.esacs.orgnih.govchim.it Tryptophan is an essential amino acid with a unique indole (B1671886) side chain, and its analogues are of interest for their potential as probes for studying biological processes and as therapeutic agents. For example, ethyl propiolate has been used in the synthesis of 4,6-difluoro-tryptophan. ehu.es The synthesis of these analogues often involves the construction of the indole ring system or its modification, where ethyl propiolate can serve as a versatile building block.

α-Amino γ-Oxo Acid Derivatives

A significant application of ethyl propiolate is in the synthesis of γ-oxo-α-amino acid derivatives, which are important structural motifs in medicinal chemistry. A highly efficient method for their preparation involves a phosphine-catalyzed three-component coupling reaction. acs.org This process brings together ethyl propiolate, an aldehyde, and an amine source, typically phthalimide (B116566), in a one-pot procedure to construct the target molecule with considerable complexity. wikipedia.orgresearchgate.net

The reaction is typically catalyzed by triphenylphosphine (PPh₃). researchgate.net The proposed mechanism commences with the nucleophilic attack of the phosphine on the electron-deficient alkyne of ethyl propiolate. This addition forms a zwitterionic intermediate, specifically a vinylphosphonium salt. wikipedia.org This reactive species is then protonated by phthalimide. The subsequent addition of the resulting phthalimide anion to the vinylphosphonium salt, followed by an intramolecular Wittig-type reaction with an aldehyde, ultimately furnishes the desired N-protected α-amino γ-oxo acid derivative. acs.orgresearchgate.net

The reaction demonstrates broad scope with respect to the aldehyde component, accommodating various aromatic and heteroaromatic aldehydes. For instance, the reaction of ethyl propiolate (1.0 mmol), phthalimide (1.0 mmol), and benzaldehyde (used as the solvent) in the presence of a catalytic amount of triphenylphosphine (30 mol%) at 100°C yields the corresponding product, N-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide, in 83% yield after 48 hours. wikipedia.orgresearchgate.net The use of chiral phosphine catalysts has also been shown to produce these amino acid derivatives in optically active forms. acs.org

The versatility of this method is highlighted by the range of aldehydes that can be successfully employed, leading to a library of γ-oxo-α-amino acid derivatives with varying substituents.

Aldehyde (ArCHO)ProductYield (%) researchgate.net
BenzaldehydeN-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide83
4-ChlorobenzaldehydeN-[1-Ethoxycarbonyl-3-(4-chlorophenyl)-3-oxopropyl]phthalimide75
4-NitrobenzaldehydeN-[1-Ethoxycarbonyl-3-(4-nitrophenyl)-3-oxopropyl]phthalimide38
4-MethylbenzaldehydeN-[1-Ethoxycarbonyl-3-(4-methylphenyl)-3-oxopropyl]phthalimide68
4-MethoxybenzaldehydeN-[1-Ethoxycarbonyl-3-(4-methoxyphenyl)-3-oxopropyl]phthalimide70
1-NaphthaldehydeN-[1-Ethoxycarbonyl-3-oxo-3-(1-naphthyl)propyl]phthalimide79
2-NaphthaldehydeN-[1-Ethoxycarbonyl-3-oxo-3-(2-naphthyl)propyl]phthalimide75
2-FuraldehydeN-[1-Ethoxycarbonyl-3-(2-furyl)-3-oxopropyl]phthalimide73
2-PyridinecarboxaldehydeN-[1-Ethoxycarbonyl-3-oxo-3-(2-pyridyl)propyl]phthalimide39

Reaction Conditions: Ethyl propiolate (1.0 mmol), phthalimide (1.0 mmol), aldehyde (1.0 mL), PPh₃ (30 mol%), 100°C, 48 h.

Nature-Inspired Tetrahydropentalene Building Blocks

The bicyclo[3.3.0]octane skeleton, also known as the pentalane system, is a core structure in numerous natural products and serves as a valuable scaffold in medicinal chemistry. wikipedia.org The tetrahydropentalene framework is a key component of this structural class. The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition, is a premier method for constructing the α,β-cyclopentenone core of these bicyclic systems. nih.govnumberanalytics.com The reaction combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl, to form a cyclopentenone in a single step. nih.gov

Ethyl propiolate, as a functionalized alkyne, is a suitable substrate for the PKR. In the context of synthesizing tetrahydropentalene building blocks, an intramolecular Pauson-Khand reaction of an appropriately designed enyne precursor derived from ethyl propiolate would be a powerful strategy. Such a precursor would contain both the alkyne moiety from ethyl propiolate and an alkene group tethered by a suitable chain. The intramolecular cyclization of this enyne would stereoselectively generate the fused bicyclo[3.3.0]octenone system. researchgate.net

The general mechanism involves the formation of a stable hexacarbonyl dicobalt-alkyne complex. wikipedia.org Following the loss of a carbon monoxide ligand, the tethered alkene coordinates to the cobalt center. This is followed by a series of steps including migratory insertion of the alkene and another carbon monoxide molecule, and finally, reductive elimination to yield the fused cyclopentenone product. wikipedia.org While specific examples detailing the synthesis of tetrahydropentalene from ethyl propiolate itself are not extensively documented in readily available literature, the principles of the Pauson-Khand reaction strongly support its utility. The reaction of enynes derived from propargylic alcohols is a well-established route to bicyclo[3.3.0]octenones, demonstrating the feasibility of this approach. uwindsor.ca The ester group of ethyl propiolate offers a convenient handle for further functionalization of the resulting bicyclic ketone.

Development of Advanced Functional Materials Precursors

The inherent reactivity of ethyl propiolate makes it an excellent starting point for synthesizing precursors to a variety of advanced functional materials. Its ability to participate in cycloaddition and conjugate addition reactions allows for the construction of diverse heterocyclic and carbocyclic systems that form the basis of these materials.

One major area of application is the synthesis of nitrogen-containing heterocycles. Ethyl propiolate undergoes [3+2] cycloaddition reactions with organic azides to form substituted triazoles and with diazo compounds to produce pyrazoles. Current time information in Bangalore, IN.core.ac.uk These heterocyclic cores are prevalent in pharmaceuticals and agrochemicals due to their wide range of biological activities, including anti-inflammatory properties. Current time information in Bangalore, IN.rsc.org For example, it is a key precursor in the preparation of pyrazolo[1,5-a]pyridine, a scaffold known for its anti-inflammatory effects. numberanalytics.comrsc.org

Ethyl propiolate is also employed in the synthesis of precursors for carbon-rich materials and polymers. It is a reactant in the triphenylphosphine-promoted synthesis of benzene-1,2,3,5-tetracarboxylates, which can serve as monomers or cross-linking agents. numberanalytics.com Furthermore, its reaction with specialized enamines, such as 1,1-difluoro-2,2-bis(dimethylamino)ethene, proceeds via a [2+2] cycloaddition followed by electrocyclic ring-opening. researchgate.net This sequence generates a highly functionalized diene, which can then act as a monomer or participate in subsequent Diels-Alder reactions to build complex aromatic structures, which are themselves precursors to conductive polymers or other advanced materials. researchgate.net

Another notable application is in the synthesis of ortho-carboranes. The reaction of ethyl propiolate with decaborane (B607025) complexes in the presence of silver salts produces carboranes in high yields. organic-chemistry.org Ortho-carboranes are cage-like boron clusters that are exceptionally stable and have unique electronic properties, making them valuable building blocks for heat-resistant polymers, specialized ceramics, and in medicinal applications like boron neutron capture therapy.

Precursor ClassSynthetic Route Involving Ethyl PropiolatePotential Application Area
Pyrazolo[1,5-a]pyridinesCycloaddition reactionsPharmaceuticals (Anti-inflammatory) numberanalytics.comrsc.org
Substituted Triazoles[3+2] Cycloaddition with azidesPharmaceuticals, Agrochemicals core.ac.uk
Substituted AnthraquinonesUsed as a precursor in multi-step synthesisDyes, Functional Materials numberanalytics.comrsc.org
Benzene (B151609) TetracarboxylatesTriphenylphosphine-promoted cyclizationPolymer Monomers, Cross-linkers numberanalytics.com
Functionalized Dienes[2+2] Cycloaddition with difluoro-aminalsDiels-Alder reactions, Aromatic precursors researchgate.net
Ortho-carboranesReaction with decaborane complexesHeat-resistant polymers, Boron Neutron Capture Therapy organic-chemistry.org
Tryptophan DerivativesCoupling with gramine (B1672134) derivativesMedicinal Chemistry, Peptide Synthesis

Future Research Directions and Emerging Paradigms in Ethyl Propiolate Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, aimed at designing chemical processes that reduce or eliminate hazardous substances, are increasingly influencing the application of ethyl propiolate in synthesis. kahedu.edu.in Future research is intensely focused on developing methodologies that are not only efficient but also environmentally benign.

A significant area of innovation involves the replacement of traditional organic solvents with greener alternatives. kahedu.edu.in For instance, a sustainable and eco-friendly copper-free protocol has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from ethyl propiolate and various azides using water as the reaction medium. rsc.orgrichmond.edu This method employs reusable zinc oxide nanocrystals, aligning with green chemistry goals by being less toxic and utilizing an environmentally friendly solvent. rsc.org The eco-friendliness of this methodology was further verified by its high eco-score and low E-factor values. rsc.org

Another sustainable approach involves the use of biomass-derived, reusable catalysts and reaction media. A notable example is the preparation of (Z)-3-selenocyanatoacrylates from the reaction of ethyl propiolate and potassium selenocyanate (B1200272) (KSeCN) using lactic acid. rhhz.net This process is highly efficient and circumvents the generation of chemical waste associated with traditional synthesis and purification methods. rhhz.net The reusability of the lactic acid catalyst has been demonstrated over several consecutive runs without a significant decrease in activity, highlighting its potential for scalable and sustainable production. rhhz.net

Future efforts will likely continue to explore solvent-free reaction conditions, the use of renewable feedstocks, and energy-efficient activation methods such as ultrasound or microwave irradiation to further enhance the green credentials of reactions involving ethyl propiolate. kahedu.edu.intandfonline.com

ReactionGreen/Sustainable FeatureCatalyst/MediumReference
Synthesis of 1,4-disubstituted 1,2,3-triazolesCopper-free, water as solvent, reusable catalystZnO-CTAB nanocrystals rsc.org
Synthesis of (Z)-ethyl 3-selenocyanatoacrylateReusable biomass-derived catalyst and mediumLactic acid rhhz.net
General Heterocycle SynthesisUse of montmorillonite (B579905) K10, a clay catalystMontmorillonite K10 tandfonline.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount to unlocking the full potential of ethyl propiolate, enabling enhanced reactivity, and, crucially, controlling selectivity (regio-, stereo-, and enantioselectivity). Research is moving beyond traditional catalysts to explore a diverse range of metal-based, organocatalytic, and nanoparticle systems.

Metal-Based Catalysis: Transition-metal complexes remain a cornerstone of ethyl propiolate chemistry. unimi.it Recent advances include the development of robust cobalt(I) catalysts for the [2+2+2] cycloaddition of alkynes and nitriles. rsc.org These systems have shown high regioselectivity in reactions involving ethyl propiolate, driven by steric factors. rsc.org Similarly, ruthenium complexes, such as RuCl3, are being explored for reactions like hydroesterification. researchgate.net The design of chiral ligands for transition metals continues to be a fertile area of research. For example, an easily prepared oxazolidine (B1195125) ligand used in combination with a titanium complex has proven effective for the enantioselective addition of zinc acetylides of propiolates to aldehydes, yielding optically active γ-hydroxy-α,β-acetylenic esters. csic.esthieme-connect.com

Organocatalysis: Metal-free catalytic protocols are gaining traction as a sustainable alternative. csic.es Organocatalysts have been instrumental in developing new domino processes that generate molecular complexity efficiently. csic.es For instance, the conjugate addition of thiols to ethyl propiolate can be selectively controlled to yield Z-enoates using trialkylamines as catalysts for aromatic thiols and potassium tert-butoxide (KOt-Bu) for aliphatic thiols. richmond.edu

Nanocatalysis: Nanoparticle-based catalysts offer advantages such as high surface area, unique reactivity, and ease of recovery and reuse. Cetyltrimethylammonium bromide (CTAB)-stabilized zinc oxide (ZnO) nanorods have been successfully used as a heterogeneous catalyst for synthesizing 1,2,3-triazoles from ethyl propiolate in water. rsc.org This catalyst is robust, economical, and can be recovered and reused multiple times. rsc.org Future research may explore how physical properties, such as the interparticle distance on a substrate, can be tuned to enhance catalytic selectivity in reactions involving ethyl propiolate. azonano.com

Catalyst SystemReaction TypeKey AdvantageReference
Oxazolidine-Titanium ComplexAsymmetric AlkynylationHigh enantioselectivity thieme-connect.com
ZnO-CTAB Nanocrystals[3+2] Cycloaddition (Triazole Synthesis)Reusable, sustainable (water medium) rsc.org
Co(I) Complexes[2+2+2] Cycloaddition (Pyridine Synthesis)High regioselectivity rsc.org
Trialkylamines / KOt-BuConjugate AdditionMetal-free, stereoselectivity control richmond.edu

Advanced Mechanistic Interrogations and Computational Method Development

A deeper understanding of reaction mechanisms is critical for the rational design of more efficient and selective synthetic methods. The synergy between experimental studies and advanced computational chemistry is providing unprecedented insight into the intricate pathways of ethyl propiolate reactions.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools. scispace.com For example, DFT studies have been used to investigate the π-facial and regioselectivity of the Diels-Alder reaction between ethyl propiolate and complex caged dienes, with theoretical calculations showing excellent agreement with experimental results. scispace.com Such studies can elucidate whether a reaction is under kinetic or thermodynamic control by calculating the activation energies and thermodynamic parameters for all possible pathways. scispace.com

The mechanism of [3+2] cycloaddition reactions, a staple of ethyl propiolate chemistry, has been evaluated in detail using the Molecular Electron Density Theory. mdpi.com These computational studies have clarified that the reaction between aryl azides and ethyl propiolate proceeds via a polar, single-step mechanism, challenging earlier postulations of zwitterionic intermediates. mdpi.com Further analysis of the Bonding Evolution Theory (BET) provides a step-by-step picture of bond formation during the reaction. mdpi.com

Computational methods are also employed to predict the conformational landscape of ethyl propiolate itself. Calculations at the DFT(B3LYP) and MP2 levels have identified four possible conformers, with the two lowest-energy cis conformers being experimentally observed in cryogenic matrices. uc.pt This fundamental structural information is vital for interpreting spectroscopic data and understanding reactivity. uc.pt Future research will likely see the increased application of machine learning and AI to predict reaction outcomes and optimize conditions, building on databases of computationally and experimentally derived mechanistic data.

Computational MethodSubject of StudyKey FindingReference
DFT (B3LYP/6-31+G(d,p))Diels-Alder Reaction MechanismReaction is under kinetic control; confirmed experimental selectivity. scispace.com
Molecular Electron Density Theory[3+2] Cycloaddition MechanismReaction is a polar, single-step process, not involving zwitterionic intermediates. mdpi.com
DFT(B3LYP) and MP2Conformational Analysis of Ethyl PropiolateIdentified two low-energy cis conformers present in experimental conditions. uc.pt
Quantum-chemical analysis (MN15)Phosphine (B1218219) addition to ethyl propiolateCharacterized the thermodynamics and kinetics of the addition reaction. rsc.org

Interdisciplinary Applications in Materials Science and Chemical Biology Research

The unique chemical properties of the ethyl propiolate motif—a terminal alkyne conjugated with an ester—make it a valuable tool for interdisciplinary research, particularly in materials science and chemical biology.

Materials Science: The acetylenic group in ethyl propiolate is a polymerizable moiety. Ethyl prop-2-ynoic acid, the parent acid, can undergo homopolymerization. nih.gov Ethyl propiolate itself is used in the synthesis of polymer hybrid structures. The rigid rod-like nature of the polyacetylene backbone can impart interesting optical and electronic properties to new materials. Future research will likely focus on creating novel functional polymers and co-polymers for applications in electronics, photonics, and smart materials. The triazoles formed from ethyl propiolate via click chemistry can also be integrated into polymer backbones or as pendants, creating materials with tailored properties.

Chemical Biology: In chemical biology, the terminal alkyne of ethyl propiolate is a perfect handle for bioconjugation reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry". thermofisher.com This reaction allows for the efficient and specific labeling of biomolecules (proteins, nucleic acids, lipids) that have been metabolically or synthetically functionalized with an azide (B81097) group.

Ethyl propiolate also serves as a versatile derivatizing agent for detecting and quantifying biological thiols, such as cysteine and glutathione (B108866). chemicalbook.comnih.gov It reacts readily with the sulfhydryl group of thiols, and the resulting derivative can be easily detected, for example, by UV spectroscopy. chemicalbook.comtandfonline.com This reactivity has been applied to the analysis of varietal thiols in wine and has the potential for broader applications in diagnostics and proteomics. researchgate.net Furthermore, some derivatives synthesized from ethyl propiolate have shown biological activity themselves; for instance, a triazole derivative has been identified as an anti-bacterial agent. rsc.org

FieldApplicationMechanism/ReactionReference
Materials SciencePolymer SynthesisPolymerization of the alkyne group nih.gov
Chemical BiologyBioconjugation / LabelingAzide-Alkyne "Click" Chemistry thermofisher.com
Chemical Biology / Analytical ChemistryThiol DerivatizationNucleophilic addition of thiols to the alkyne chemicalbook.comnih.govresearchgate.net
Medicinal ChemistryPrecursor to Bioactive MoleculesSynthesis of antibacterial triazoles rsc.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

To accelerate discovery and optimize reaction conditions, the integration of ethyl propiolate chemistry into automated and flow-based platforms is an emerging and powerful paradigm. Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up.

A prime example of this integration is the use of ethyl propiolate as a derivatizing reagent in automated analytical systems. researchgate.net Sequential Injection (SI) analysis, a form of flow chemistry, has been successfully used for the automated determination of thiol-containing compounds like N-acetylcysteine (NAC) and captopril. chemicalbook.comtandfonline.com In this system, the derivatization reaction with ethyl propiolate is fast and occurs under mild aqueous conditions, making it ideal for automation. researchgate.net This setup allows for a high sampling rate, with as many as 80 analyses per hour, demonstrating a significant high-throughput capability. tandfonline.com The reaction kinetics under these flow conditions have been systematically studied, optimizing parameters such as pH, reagent concentration, and temperature. nih.gov

The principles demonstrated in these analytical systems are directly transferable to preparative synthesis. High-throughput experimentation using automated platforms can rapidly screen different catalysts, solvents, and reaction conditions for reactions involving ethyl propiolate, vastly accelerating the discovery of optimal synthetic protocols. Future research will focus on developing robust, multi-step flow syntheses that leverage the reactivity of ethyl propiolate to build complex molecules in a fully automated fashion, minimizing manual intervention and maximizing efficiency.

TechnologyApplicationCompound(s) StudiedKey AdvantageReference
Sequential Injection (SI) AnalysisAutomated derivatization of thiolsN-acetylcysteine (NAC)High throughput (80 samples/hour), automation tandfonline.comresearchgate.net
Flow Conditions / Stopped-FlowKinetic study of thiol derivatizationCysteine (CYS), Captopril (CAP)Systematic study of reaction parameters (pH, temp) nih.gov
Automated AssayQuality control of pharmaceuticalsN-acetylcysteine (NAC) formulationsReliability, speed, reduced waste tandfonline.com

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